AP-C1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H23N3O2 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C24H23N3O2/c1-28-22-10-7-17(15-23(22)29-2)11-13-25-24-26-14-12-21(27-24)20-9-8-18-5-3-4-6-19(18)16-20/h3-10,12,14-16H,11,13H2,1-2H3,(H,25,26,27) |
Clave InChI |
VTARENPLDQKGQS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3)OC |
Origen del producto |
United States |
Foundational & Exploratory
Discovery and Development of a Novel cGKII Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the last update, there is no publicly available information on a specific cGMP-dependent protein kinase II (cGKII) inhibitor designated "AP-C1." This document serves as an in-depth technical guide on the discovery and development of a representative potent and selective cGKII inhibitor, herein referred to as CGI-X , based on established principles of kinase drug discovery.
Introduction: cGKII as a Therapeutic Target
Cyclic GMP-dependent protein kinase II (cGKII, also known as PKGII) is a serine/threonine kinase that plays a crucial role in various physiological processes.[1][2] It is a key downstream effector of signaling pathways initiated by nitric oxide (NO) and natriuretic peptides, which elevate intracellular cyclic guanosine monophosphate (cGMP).[3][4] Unlike the more ubiquitously expressed cGKI, cGKII has a more restricted tissue distribution, with prominent expression in the intestinal epithelium, kidneys, brain, and chondrocytes.[1]
This localized expression makes cGKII an attractive therapeutic target for a range of conditions. Its established roles include the regulation of intestinal fluid and ion secretion, endochondral bone growth, and renin secretion.[1][5][6] Dysregulation of cGKII signaling has been implicated in diseases such as certain forms of diarrhea, skeletal disorders, and potentially neurological conditions.[5] Therefore, the development of potent and selective cGKII inhibitors holds significant therapeutic promise. This guide outlines a comprehensive, albeit representative, pathway for the discovery and preclinical development of a novel cGKII inhibitor, CGI-X.
The Discovery of CGI-X: From Hit to Lead
The discovery of CGI-X was initiated through a high-throughput screening (HTS) campaign designed to identify novel chemical scaffolds that inhibit cGKII activity.
High-Throughput Screening (HTS)
A diverse library of small molecules was screened using a biochemical assay to measure the inhibition of cGKII kinase activity. The LanthaScreen™ TR-FRET assay was selected for this purpose due to its robustness and suitability for HTS.[7][8]
From this initial screen, several "hit" compounds demonstrating greater than 50% inhibition of cGKII activity at a concentration of 10 µM were identified. These hits were then subjected to a series of secondary assays to confirm their activity and triage them for further development.
Hit-to-Lead Optimization
The most promising hit, a compound with a novel heterocyclic core, was selected for a lead optimization program. This involved the synthesis of numerous analogs to improve potency, selectivity, and drug-like properties. The optimization process was guided by structure-activity relationship (SAR) studies, utilizing iterative cycles of chemical synthesis and biological testing.
The primary assay for this phase was the LanthaScreen™ cGKII kinase activity assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs. Table 1 summarizes the biochemical potency of CGI-X and key analogs against human recombinant cGKII.
Table 1: Biochemical Potency of CGI-X and Analogs against cGKII
| Compound | cGKII IC50 (nM) |
| Hit Compound | 8,500 |
| Analog 1 | 1,200 |
| Analog 2 | 350 |
| CGI-X | 15 |
Mechanism of Action and Selectivity Profiling
A critical aspect of the development of CGI-X was to elucidate its mechanism of action and to ensure its selectivity for cGKII over other kinases.
Target Engagement in a Cellular Context
To confirm that CGI-X could engage cGKII within a live cell environment, two orthogonal methods were employed: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
The NanoBRET™ assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged cGKII protein by a competing inhibitor, providing a quantitative measure of target occupancy.[9][10][11] CETSA, on the other hand, relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[12][13][14]
The results from these assays, summarized in Table 2, confirmed that CGI-X potently engages cGKII in intact cells.
Table 2: Cellular Target Engagement of CGI-X
| Assay | Metric | Value |
| NanoBRET™ cGKII Target Engagement | EC50 (nM) | 85 |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) at 1 µM | +4.2 |
Kinase Selectivity Profiling
To assess the selectivity of CGI-X, it was screened against a broad panel of human kinases. This is a crucial step in kinase inhibitor development to identify potential off-target effects.[15] CGI-X demonstrated high selectivity for cGKII, with significantly lower potency against other closely related kinases, including cGKI and PKA. The results for key kinases are presented in Table 3.
Table 3: Kinase Selectivity Profile of CGI-X
| Kinase | IC50 (nM) |
| cGKII | 15 |
| cGKIα | > 2,000 |
| PKA | > 5,000 |
| ROCK1 | > 10,000 |
| CAMKII | > 10,000 |
Preclinical Development Pathway
Following its successful discovery and characterization, CGI-X entered a preclinical development program to evaluate its potential as a therapeutic agent.[16][17] This phase involves a series of in vitro and in vivo studies to assess the compound's efficacy, safety, and pharmacokinetic properties.
The preclinical development of a kinase inhibitor typically follows a structured process to ensure that only the most promising candidates advance to clinical trials.[17][18]
A summary of the key preclinical studies planned for CGI-X is presented in Table 4.
Table 4: Overview of Preclinical Development Plan for CGI-X
| Study Type | Objective | Key Endpoints |
| In Vitro Pharmacology | Confirm cellular activity in disease-relevant models. | Inhibition of cGKII-mediated downstream signaling (e.g., phosphorylation of VASP), functional readouts (e.g., ion transport in intestinal epithelial cells). |
| Pharmacokinetics (PK) | Determine the absorption, distribution, metabolism, and excretion (ADME) properties. | Plasma concentration over time, half-life, bioavailability, clearance. |
| In Vivo Efficacy | Evaluate the therapeutic effect in animal models of disease. | Reduction of disease-specific phenotypes in relevant models (e.g., models of secretory diarrhea or skeletal disorders). |
| Safety and Toxicology | Assess the safety profile of the compound. | Maximum tolerated dose (MTD), organ toxicity, genotoxicity, cardiovascular safety. |
Detailed Experimental Protocols
LanthaScreen™ TR-FRET Kinase Activity Assay
This assay quantifies kinase activity by measuring the phosphorylation of a substrate peptide.[7][8][19][20]
Principle: The assay uses a terbium-labeled antibody that recognizes the phosphorylated form of a fluorescein-labeled substrate. When the substrate is phosphorylated by cGKII, the binding of the antibody brings the terbium donor and fluorescein acceptor into close proximity, resulting in a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
Protocol:
-
Prepare a reaction mixture containing cGKII enzyme, fluorescein-labeled substrate, and ATP in kinase reaction buffer.
-
Add CGI-X or vehicle control (DMSO) to the reaction mixture in a 384-well plate.
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein).[21]
-
Calculate the TR-FRET ratio (520 nm / 495 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
NanoBRET™ Target Engagement Assay
This assay measures the binding of an inhibitor to its target protein in living cells.[9][10][11][22]
Principle: The assay utilizes a cGKII protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the active site of cGKII. In the absence of an inhibitor, the binding of the tracer to the NanoLuc®-cGKII fusion protein results in Bioluminescence Resonance Energy Transfer (BRET). An inhibitor competes with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.
Protocol:
-
Transfect HEK293 cells with a plasmid encoding the NanoLuc®-cGKII fusion protein.
-
Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.
-
Prepare serial dilutions of CGI-X in Opti-MEM medium.
-
Add the CGI-X dilutions and a fixed concentration of the NanoBRET™ tracer to the cells.
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Measure the luminescence at 450 nm and 610 nm using a plate reader equipped with the appropriate filters.[23]
-
Calculate the BRET ratio (610 nm / 450 nm) and plot against the inhibitor concentration to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[12][13][14][24]
Principle: The binding of a small molecule inhibitor to its target protein can increase the protein's stability, making it more resistant to heat-induced denaturation and aggregation. This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after a heat challenge.
Protocol:
-
Culture cells to 80-90% confluency and treat with either CGI-X or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble cGKII in each sample by Western blotting using a cGKII-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Visualizations
Signaling Pathway
Caption: cGKII signaling pathway overview.
Experimental Workflow
Caption: Workflow for cGKII inhibitor discovery.
Assay Principle Diagram
Caption: Principle of the NanoBRET™ assay.
References
- 1. cGMP-dependent protein kinases (cGK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signalling by cGMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic GMP-dependent protein kinases: understanding in vivo functions by gene targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. bmglabtech.com [bmglabtech.com]
- 8. LanthaScreen Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. xtalks.com [xtalks.com]
- 18. Preclinical Development of Kinase/Phosphatase Drugs - Creative BioMart [kinasebiotech.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 23. eubopen.org [eubopen.org]
- 24. pubs.acs.org [pubs.acs.org]
Procyanidin C1: A Technical Guide to Solubility, Experimental Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin C1 (PCC1), also referred to as AP-C1, is a natural polyphenolic compound found in various plant sources, including grape seeds.[1][2] As a trimeric proanthocyanidin, it has garnered significant interest in the scientific community for its potential therapeutic properties, particularly its senolytic activity—the ability to selectively induce apoptosis in senescent cells.[3][4][5] This technical guide provides an in-depth overview of the solubility of Procyanidin C1 in various solvents, detailed experimental protocols for its use, and a summary of its known signaling pathways and biological activities.
Solubility of Procyanidin C1
The solubility of Procyanidin C1 is a critical factor for its handling, storage, and application in experimental settings. The compound is supplied as a crystalline solid.[6] Quantitative solubility data in common laboratory solvents are summarized in the table below.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (115.37 mM) | [1][7] |
| Ethanol | ~30 mg/mL | [6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [6] |
It is recommended to use fresh DMSO, as moisture absorption can reduce solubility.[1] For biological experiments, stock solutions in organic solvents should be further diluted in aqueous buffers or isotonic saline to ensure that the residual solvent concentration is minimal, as organic solvents can have physiological effects.[6] Aqueous solutions are not recommended for storage for more than one day.[6]
Experimental Protocols
Protocol for Preparation of Procyanidin C1 Stock Solution
This protocol describes the steps for preparing a stock solution of Procyanidin C1.
Materials:
-
Procyanidin C1 (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of Procyanidin C1 powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of Procyanidin C1).
-
Dissolution: Vortex the tube until the Procyanidin C1 is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C for long-term use.[6] Avoid repeated freeze-thaw cycles.
General Workflow for In Vitro Cellular Assays
The following diagram illustrates a general experimental workflow for investigating the biological activity of Procyanidin C1 in a cell-based assay.
Caption: General workflow for in vitro cell-based assays with Procyanidin C1.
Signaling Pathways and Mechanism of Action
Procyanidin C1 exerts its biological effects through the modulation of several signaling pathways. Its primary mechanism of action as a senolytic agent involves the selective induction of apoptosis in senescent cells. This is achieved through the promotion of reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction.[3][8][9]
Pro-Apoptotic Signaling in Senescent Cells
The following diagram illustrates the proposed signaling pathway for Procyanidin C1-induced apoptosis in senescent cells.
Caption: Procyanidin C1-induced pro-apoptotic signaling in senescent cells.
Other Identified Signaling Pathways
In addition to its role in inducing apoptosis in senescent cells, Procyanidin C1 has been shown to interact with other signaling cascades:
-
SIRT3/FOXO3 Pathway: Procyanidin C1 can activate the sirtuin 3 (SIRT3)/forkhead box O3 (FOXO3) signaling pathway, which is involved in regulating mitochondrial homeostasis.[10][11]
-
67LR/PKA/PP2A/CPI17/MRLC Pathway: In melanoma cells, Procyanidin C1 has been demonstrated to inhibit cell growth by activating the 67-kDa laminin receptor (67LR), leading to the activation of protein kinase A (PKA) and protein phosphatase 2A (PP2A).[12]
-
miR-501-3p/HIGD1A Axis: Procyanidin C1 can act as an inhibitor of microRNA-501-3p, which in turn promotes the expression of HIGD1A, a protein that suppresses tumor growth and metastasis in colon cancer.[13]
Conclusion
Procyanidin C1 is a promising natural compound with well-defined senolytic properties. Its solubility in common laboratory solvents, particularly DMSO, facilitates its use in a wide range of in vitro and in vivo studies. The understanding of its mechanism of action and the signaling pathways it modulates provides a solid foundation for further research into its therapeutic potential for age-related diseases and cancer. The experimental protocols and workflows provided in this guide offer a starting point for researchers and drug development professionals to explore the multifaceted biological activities of Procyanidin C1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Procyanidin C1 - Wikipedia [en.wikipedia.org]
- 3. Procyanidin C1 as a Senotherapeutic – Fight Aging! [fightaging.org]
- 4. The flavonoid procyanidin C1 has senotherapeutic activity and increases lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The flavonoid procyanidin C1 has senotherapeutic activity and increases lifespan in mice [escholarship.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Procyanidin C1 ameliorates acidic pH stress induced nucleus pulposus degeneration through SIRT3/FOXO3-mediated mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Procyanidin C1 ameliorates acidic pH stress induced nucleus pulposus degeneration through SIRT3/FOXO3-mediated mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Procyanidin C1 Inhibits Melanoma Cell Growth by Activating 67-kDa Laminin Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Procyanidin C1 inhibits tumor growth and metastasis in colon cancer via modulating miR-501-3p/HIGD1A axis - PMC [pmc.ncbi.nlm.nih.gov]
role of cGKII in cellular signaling pathways
An In-depth Technical Guide on the Role of cGKII in Cellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic GMP-dependent protein kinase II (cGKII), also known as protein kinase G2 (PKG2), is a crucial serine/threonine kinase that acts as a primary effector for the second messenger cyclic guanosine monophosphate (cGMP). Unlike the more ubiquitous cytosolic cGKI, cGKII is distinguished by its N-terminal myristoylation, which anchors it to cellular membranes, placing it in close proximity to key substrates and signaling complexes.[1] This membrane association is critical for its function in diverse physiological processes. cGKII is prominently expressed in specific tissues, including the intestinal epithelium, brain, and bone, where it orchestrates distinct signaling cascades regulating ion transport, synaptic plasticity, and skeletal homeostasis.[2][3] This guide provides a detailed examination of the core signaling pathways mediated by cGKII, presents quantitative data on its activity, and outlines key experimental protocols for its study.
Core Signaling Pathways Involving cGKII
Regulation of Intestinal Ion and Fluid Secretion
In the intestinal epithelium, cGKII is a central regulator of fluid and electrolyte balance. Its primary role is the activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride (Cl⁻) channel.[1] This pathway is notably targeted by heat-stable enterotoxins from bacteria like E. coli, a common cause of secretory diarrhea.[4]
Mechanism:
-
Bacterial enterotoxins or endogenous ligands like guanylin bind to and activate guanylyl cyclase C (GC-C) on the apical surface of intestinal epithelial cells.
-
Activated GC-C catalyzes the conversion of GTP to cGMP, leading to elevated intracellular cGMP levels.
-
cGMP binds to and activates the membrane-anchored cGKII.
-
cGKII directly phosphorylates the regulatory domain of the CFTR Cl⁻ channel.[1]
-
Phosphorylation activates CFTR, leading to the secretion of Cl⁻ ions into the intestinal lumen. This is followed by the paracellular movement of sodium and water, resulting in fluid secretion.[4]
The membrane targeting of cGKII via myristoylation is essential for its ability to activate CFTR effectively.[1]
Modulation of Neuronal Synaptic Plasticity
cGKII plays a significant role in the hippocampus, a brain region critical for learning and memory. It is involved in the trafficking of AMPA receptors (AMPARs), a key mechanism underlying long-term potentiation (LTP), a cellular correlate of memory formation.[5]
Mechanism:
-
Activation of NMDA receptors (NMDARs) leads to calcium influx and activation of neuronal nitric oxide synthase (nNOS).
-
nNOS produces nitric oxide (NO), a retrograde messenger that diffuses to the presynaptic terminal and also activates soluble guanylate cyclase (sGC) in the postsynaptic neuron.[6]
-
sGC activation increases cGMP levels, which in turn activates cGKII.[7]
-
Activated cGKII binds to and phosphorylates the AMPAR subunit GluR1 at Serine 845 (S845).[5][6]
-
Phosphorylation of GluR1 at S845 promotes its insertion into the neuronal plasma membrane at extrasynaptic sites and reduces its rate of endocytosis, increasing the number of surface receptors available to strengthen the synapse.[5][6]
This cascade enhances synaptic strength and is a crucial component of hippocampal plasticity.[5] Studies in cGKII knockout mice show significant spatial learning and memory deficits.[7][8]
Regulation of Bone Homeostasis
The NO/cGMP/cGKII signaling axis is a key regulator of bone remodeling and post-natal bone formation.[9] It responds to both mechanical and hormonal stimuli to maintain skeletal homeostasis.
Mechanism:
-
Mechanical loading or hormonal signals (e.g., estrogens) stimulate NO production in bone cells.
-
NO activates sGC, leading to increased cGMP levels and subsequent activation of cGKII.
-
cGKII signaling promotes osteoblast proliferation and enhances their survival by making them resistant to apoptosis.[9]
-
This pathway positively regulates Wnt/β-catenin signaling, a crucial pathway for skeletal development and homeostasis. cGKII can regulate the nuclear translocation of β-catenin.[9]
This cGKII-mediated activity leads to increased numbers of osteoblasts and higher bone formation rates, establishing cGKII as a critical anabolic regulator in the skeleton.[9][10]
Inhibition of Cancer Cell Signaling
In certain contexts, such as breast cancer cells, cGKII can act as a tumor suppressor by inhibiting growth factor-induced signaling pathways.
Mechanism:
-
Epidermal Growth Factor (EGF) binds to its receptor (EGFR), causing receptor dimerization and autophosphorylation.
-
Phosphorylated EGFR recruits adaptor proteins like Grb2 and Sos1, leading to the activation of Ras.
-
The Ras-MAPK cascade is initiated, leading to the sequential activation of MKK7, JNK, and the transcription factor c-Jun, promoting cell proliferation and survival.
-
Activation of cGKII (e.g., by the cGMP analog 8-pCPT-cGMP) efficiently blocks the initial EGF-induced phosphorylation of EGFR.[11]
-
By preventing EGFR activation, cGKII effectively shuts down the entire downstream MAPK/JNK pathway, reversing the pro-survival effects of EGF and promoting apoptosis.[11]
Quantitative Data Summary
The activity of cGKII is modulated by its affinity for cyclic nucleotides and its sensitivity to inhibitors. The following table summarizes key kinetic parameters for cGKII compared to its cGKI counterpart, using various cGMP analogs.
| Compound | Kinase Isoform | Parameter | Value (µM) | Reference |
| cGMP | cGKII | Kₐ | 0.36 | [12] |
| cGMP | cGKI | Kₐ | 0.11 | [12] |
| Sp-8-pCPT-cGMPS | cGKII | Kₐ | 0.016 | [12] |
| Sp-8-pCPT-cGMPS | cGKI | Kₐ | 0.005 | [12] |
| Rp-8-pCPT-cGMPS | cGKII | IC₅₀ | 0.16 | [12] |
| Rp-8-pCPT-cGMPS | cGKI | IC₅₀ | 18.3 | [12] |
Kₐ: Activation constant; the concentration required for half-maximal activation. IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
In Vitro Kinase Assay for cGKII Activity
This protocol describes a method to measure the kinase activity of purified cGKII on a specific substrate using radiolabeled ATP.
Objective: To quantify the phosphorylation of a substrate by cGKII.
Materials:
-
Purified, active cGKII enzyme.
-
Purified substrate protein or peptide (e.g., a peptide containing the S845 region of GluR1).
-
5x Kinase Reaction Buffer: 250 mM HEPES (pH 7.4), 50 mM MgCl₂, 5 mM DTT.
-
10 mM ATP stock solution.
-
[γ-³²P]-ATP (10 mCi/mL).
-
cGMP stock solution (for activation).
-
Stop Solution: 4x Laemmli SDS-PAGE sample buffer.
-
P81 phosphocellulose paper or SDS-PAGE equipment.
-
Scintillation counter or phosphorimager.
Methodology:
-
Prepare Master Mix: On ice, prepare a reaction master mix. For a final reaction volume of 30 µL, this would include 6 µL of 5x Kinase Reaction Buffer, water, substrate (to final concentration, e.g., 5-10 µM), and cGMP (to final concentration, e.g., 1 µM).
-
Prepare Kinase: Dilute the purified cGKII enzyme to the desired concentration in a buffer on ice.
-
Initiate Reaction: Start the reaction by adding the diluted cGKII to the master mix, followed immediately by the addition of a mix of unlabeled ATP (to final concentration, e.g., 100 µM) and [γ-³²P]-ATP (~1 µCi per reaction).
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding 10 µL of Stop Solution. Boil the samples for 5 minutes if analyzing by SDS-PAGE.
-
Detection of Phosphorylation:
-
Method A (SDS-PAGE): Separate the reaction products on an SDS-PAGE gel. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.
-
Method B (Phosphocellulose Paper): Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper several times in phosphoric acid to remove unincorporated [γ-³²P]-ATP. Measure the remaining radioactivity on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Co-Immunoprecipitation (Co-IP) to Identify cGKII-Interacting Proteins
This protocol details the procedure for isolating cGKII and its binding partners from cell or tissue lysates.
Objective: To validate a known protein-protein interaction or identify novel binding partners of cGKII.
Materials:
-
Cells or tissue expressing cGKII.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.
-
High-affinity, specific antibody against cGKII.
-
Isotype control IgG (e.g., rabbit IgG).
-
Protein A/G-conjugated agarose or magnetic beads.
-
Wash Buffer: Lysis buffer with lower detergent (e.g., 0.1% NP-40).
-
Elution Buffer: Low pH buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE sample buffer.
-
Equipment for Western blotting or mass spectrometry.
Methodology:
-
Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer for 30 minutes on a rocker at 4°C. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads or the control IgG. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-cGKII antibody (or control IgG for the negative control) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads.
-
For Western Blotting: Resuspend the beads in 1x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For Mass Spectrometry: Elute with a low pH buffer, followed by neutralization.
-
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein, or by mass spectrometry to identify the entire complex.
References
- 1. Membrane targeting of cGMP-dependent protein kinase is required for cystic fibrosis transmembrane conductance regulator Cl− channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalling by cGMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. A role for cGMP-dependent protein kinase II in AMPA receptor trafficking and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A role for cGMP-dependent protein kinase II in AMPA receptor trafficking and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGMP-dependent protein kinase type II knockout mice exhibit working memory impairments, decreased repetitive behavior, and increased anxiety-like traits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cGMP-Dependent Protein Kinase Type II Knockout Mice Exhibit Working Memory Impairments, Decreased Repetitive Behavior, and Increased Anxiety-like Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cGMP-dependent Protein Kinase-2 Regulates Bone Mass and Prevents Diabetic Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Kinase G2 Is Essential for Skeletal Homeostasis and Adaptation to Mechanical Loading in Male but not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Type II cGMP-dependent protein kinase inhibits EGF-induced MAPK/JNK signal transduction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Physiological Roles and Mechanisms of cGMP-Dependent Protein Kinase II: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic GMP-dependent protein kinase II (PKG II) is a serine/threonine kinase that plays a pivotal role in a diverse range of physiological processes. As a key effector of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling cascade, PKG II is integral to the regulation of intestinal fluid and electrolyte homeostasis, endochondral ossification, renin secretion, and neuronal function, including the modulation of circadian rhythms and synaptic plasticity. This technical guide provides an in-depth exploration of the core physiological functions of PKG II, detailing its signaling pathways, substrate specificity, and the experimental methodologies used to elucidate its mechanisms of action. Quantitative data are systematically presented, and key signaling and experimental workflows are visualized to offer a comprehensive resource for researchers and professionals in drug development.
Introduction to cGMP-Dependent Protein Kinase II (PKG II)
PKG II is one of two major isoforms of cGMP-dependent protein kinase, encoded by the prkg2 gene.[1] Unlike the predominantly cytosolic PKG I, PKG II is typically anchored to the plasma membrane via N-terminal myristoylation.[2] This localization is critical for its interaction with membrane-associated substrates and signaling complexes. The activation of PKG II is dependent on the binding of intracellular cGMP, which is produced by guanylyl cyclases in response to upstream signals such as nitric oxide and natriuretic peptides.[3] PKG II activation constants (Ka) for cGMP are in the nanomolar range, indicating a high sensitivity to changes in intracellular cGMP levels.[4]
Each PKG II monomer consists of a regulatory and a catalytic domain. The regulatory domain contains two non-identical cGMP-binding sites. The binding of cGMP induces a conformational change that relieves the autoinhibition of the catalytic domain, enabling the phosphorylation of target proteins on serine and threonine residues.[2]
Core Physiological Functions and Signaling Pathways
Regulation of Intestinal Fluid and Electrolyte Secretion
PKG II is a crucial regulator of intestinal fluid secretion by modulating the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane chloride channel.[5] The activation of PKG II in intestinal epithelial cells is primarily triggered by the binding of guanylin and uroguanylin to guanylate cyclase-C (GC-C), leading to increased intracellular cGMP.[6]
Signaling Pathway:
PKG II directly phosphorylates the regulatory (R) domain of CFTR, which increases its open probability and leads to the secretion of chloride ions into the intestinal lumen, followed by the osmotic movement of water.[6] This pathway is also exploited by heat-stable enterotoxins from bacteria like E. coli, which can lead to secretory diarrhea.[6]
Endochondral Ossification and Bone Growth
PKG II is a key signaling molecule in the process of endochondral ossification, which is essential for longitudinal bone growth.[1] It is highly expressed in chondrocytes of the growth plate. The signaling pathway is initiated by C-type natriuretic peptide (CNP), which binds to its receptor, natriuretic peptide receptor-B (NPR-B), a particulate guanylate cyclase.
Signaling Pathway:
References
- 1. Molecular properties and biological functions of cGMP-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linaclotide activates guanylate cyclase-C/cGMP/protein kinase-II-dependent trafficking of CFTR in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
commercial suppliers of AP-C1 for research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of AP-C1, a potent inhibitor of cGMP-dependent protein kinase II (cGKII). This guide is intended for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are interested in utilizing this compound as a research tool.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated significant potency in the inhibition of cGMP-dependent protein kinase II (cGKII). Its specificity makes it a valuable tool for investigating the physiological and pathological roles of the cGKII signaling pathway.
Commercial Suppliers
This compound is available for research purposes from various commercial suppliers. Researchers should verify the purity and quality of the compound from their chosen supplier.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number | Purity | Available Quantities |
| MedchemExpress | HY-153537 | >98% | 50 mg, 100 mg, 250 mg |
| TargetMol (via CymitQuimica) | TM-T82992 | Not Specified | Inquire |
Physicochemical and Biological Properties
This compound is characterized by the following properties:
Table 2: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Not publicly available | |
| CAS Number | 2234280-26-1 | [1][2][3] |
| Molecular Formula | C₂₄H₂₃N₃O₂ | [2] |
| Molecular Weight | 385.46 g/mol | [2] |
| Mechanism of Action | Potent inhibitor of cGMP-dependent protein kinase II (cGKII) | [1][2][3][4][5][6] |
| pIC₅₀ | 6.5 | [1][2][3][4][5][6] |
| Biological Activity | Weakly inhibits cGKII-dependent anion secretion | [1][2][3][4][5][6] |
cGKII Signaling Pathway
The cGMP-dependent protein kinase II (cGKII) is a key component of the nitric oxide/cGMP signaling pathway. This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP then binds to and activates cGKII, which in turn phosphorylates a variety of downstream target proteins, modulating numerous cellular processes.
Caption: The cGKII signaling pathway, illustrating the activation cascade from nitric oxide to cellular responses and the point of inhibition by this compound.
Experimental Protocols
In Vitro Kinase Assay for cGKII Inhibition
This protocol is a general guideline for assessing the inhibitory activity of this compound against cGKII in a cell-free system.
Materials:
-
Recombinant human cGKII
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate peptide (e.g., a fluorescently labeled peptide with a cGKII recognition motif)
-
ATP solution
-
This compound stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a microplate, add the cGKII enzyme to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Monitor the kinase activity by measuring the fluorescence signal at regular intervals.
-
Calculate the rate of substrate phosphorylation for each this compound concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.
Cell-Based Assay for cGKII Activity
This protocol provides a framework for evaluating the effect of this compound on cGKII activity within a cellular context.
Materials:
-
A suitable cell line expressing cGKII (e.g., HEK293T cells transiently or stably expressing cGKII)
-
Cell culture medium and supplements
-
A cGKII activator (e.g., 8-pCPT-cGMP)
-
This compound stock solution (in DMSO)
-
Lysis buffer
-
Antibodies for Western blotting (anti-phospho-VASP, anti-VASP, etc.)
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a cGKII activator for a predetermined time (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation of a known cGKII substrate (e.g., VASP) by Western blotting.
-
Quantify the band intensities to determine the effect of this compound on substrate phosphorylation.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a novel kinase inhibitor like this compound.
Caption: A generalized workflow for the preclinical characterization of a novel kinase inhibitor.
Conclusion
This compound is a valuable research tool for the specific inhibition of cGKII. This guide provides essential information for its procurement and use in experimental settings. Researchers are encouraged to consult the primary literature for more detailed information and to optimize protocols for their specific experimental systems.
References
- 1. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
In-Depth Technical Review of cGMP-Dependent Protein Kinase II (cGKII) Inhibitors
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed literature review of inhibitors targeting cGMP-dependent protein kinase II (cGKII), a key serine/threonine kinase involved in a multitude of physiological processes. This document summarizes the current landscape of cGKII inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows to facilitate research and development in this area.
Introduction to cGKII
Cyclic GMP-dependent protein kinases (cGKs) are principal downstream effectors of nitric oxide/cGMP and natriuretic peptide/cGMP signaling pathways.[1][2] Two distinct genes, prkg1 and prkg2, encode for cGKI and cGKII, respectively. While cGKI is predominantly found in smooth muscle, platelets, and specific neuronal regions, cGKII is highly expressed in the secretory epithelium of the small intestine, juxtaglomerular cells, adrenal cortex, chondrocytes, and the suprachiasmatic nucleus.[1][2] cGKII plays a crucial role in the regulation of intestinal fluid secretion, renin secretion, endochondral bone growth, and neuronal plasticity.[1][3][4] Its diverse physiological functions make it an attractive therapeutic target for a range of disorders.
cGKII Inhibitors: A Quantitative Overview
The development of potent and selective cGKII inhibitors has been a key focus for researchers aiming to dissect its physiological roles and explore its therapeutic potential. While many inhibitors target the broader family of cGMP-dependent protein kinases, efforts are ongoing to identify compounds with high selectivity for cGKII. The following table summarizes the available quantitative data for various classes of cGK inhibitors, with a focus on their activity against cGKII where data is available.
| Inhibitor Class | Compound | Target(s) | IC50 / Ki | Selectivity Notes | Reference(s) |
| Peptide-Based | DT-2 | PKG-Iα | Ki: 5.4 nM | Highly selective for PKG over PKA. | [5] |
| DT-3 | PKG | Ki: 0.8 nM | 20,000-fold more selective for PKG than PKA. | [5] | |
| Indole Carbazoles | KT5823 | PKG | Ki: 60 nM | Also inhibits PKA and PKC at higher concentrations. | [5] |
| Isoquinolinesulfonamides | H-89 | PKA, PKG | Ki: 48 nM (PKA), 31.7 nM (PKG) | Broad-spectrum kinase inhibitor. | [5] |
| H-7 | PKA, PKG, PKC | Ki: 3.0 µM (PKA), 5.8 µM (PKG), 6.0 µM (PKC) | Broad-spectrum kinase inhibitor. | [5] | |
| H-8 | PKA, PKG, PKC | Ki: 1.2 µM (PKA), 0.48 µM (PKG), 15 µM (PKC) | Broad-spectrum kinase inhibitor. | [5] | |
| Cyclic Nucleotide Analogs | Rp-8-Br-cGMPS | PKG | - | Competitive inhibitor at the cGMP-binding site. | [5] |
Note: Data specifically for cGKII inhibition is limited in publicly available literature. Much of the existing data pertains to the broader PKG family. Further research is needed to fully characterize the selectivity profiles of these inhibitors against cGKII versus cGKI isoforms.
Experimental Protocols for cGKII Inhibitor Characterization
The identification and characterization of novel cGKII inhibitors rely on a variety of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Activity Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a specific substrate by cGKII.
Materials:
-
Recombinant human cGKII
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Substrate peptide (e.g., a synthetic peptide containing a cGKII consensus phosphorylation site)
-
[γ-³²P]ATP
-
ATP solution
-
Test inhibitor compounds
-
Phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant cGKII, and the substrate peptide.
-
Add the test inhibitor compound at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at 30°C.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cell-Based Phosphorylation Assay
This assay measures the ability of a test compound to inhibit cGKII-mediated phosphorylation of a downstream target in a cellular context.
Materials:
-
A suitable cell line endogenously or exogenously expressing cGKII and a known substrate (e.g., VASP).
-
Cell culture medium and supplements.
-
cGMP analog (e.g., 8-pCPT-cGMP) to activate cGKII.
-
Test inhibitor compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Western blotting or ELISA reagents.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of the test inhibitor compound for a specific duration.
-
Stimulate the cells with a cGMP analog to activate cGKII for a defined period.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of the target protein (e.g., VASP) using Western blotting or ELISA with phospho-specific and total protein antibodies.
-
Quantify the band intensities or ELISA signals and normalize the phosphorylated protein levels to the total protein levels.
-
Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades involving cGKII and the workflows for inhibitor discovery can provide a clearer understanding of the underlying mechanisms and experimental strategies.
cGKII Signaling Pathway in Intestinal Epithelial Cells
The following diagram illustrates the signaling pathway leading to cGKII-mediated inhibition of the Na+/H+ exchanger 3 (NHE3) in intestinal epithelial cells, a process crucial for regulating fluid secretion.
Caption: cGKII-mediated inhibition of NHE3 in intestinal epithelial cells.
Experimental Workflow for cGKII Inhibitor Screening
This diagram outlines a typical high-throughput screening workflow for the identification and characterization of novel cGKII inhibitors.
Caption: A generalized workflow for cGKII inhibitor discovery and development.
Conclusion
The development of selective cGKII inhibitors holds significant promise for advancing our understanding of cGMP signaling and for the development of novel therapeutics. This technical guide provides a foundational resource for researchers in this field by consolidating available quantitative data, outlining key experimental protocols, and visualizing the complex biological context in which cGKII operates. Future research efforts should focus on the discovery of more potent and selective cGKII inhibitors and the detailed characterization of their mechanisms of action in various disease models.
References
- 1. The cGMP-Dependent Protein Kinase II Is an Inhibitory Modulator of the Hyperpolarization-Activated HCN2 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic GMP kinase II (cGKII) inhibits NHE3 by altering its trafficking and phosphorylating NHE3 at three required sites: identification of a multifunctional phosphorylation site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cGMP-dependent Protein Kinase-2 Regulates Bone Mass and Prevents Diabetic Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AP-C1 (Hypothetical AP-1 Inhibitor)
Note on Nomenclature: The term "AP-C1" does not correspond to a standard, widely recognized molecule in cell biology research. This document assumes "this compound" is a hypothetical small molecule inhibitor of the Activator Protein-1 (AP-1) transcription factor . The following application notes and protocols are based on the established principles of studying AP-1 signaling and its inhibition.
Introduction to AP-1 Signaling and the Role of this compound
Activator Protein-1 (AP-1) is a critical transcription factor that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] AP-1 is typically a heterodimer composed of proteins from the Jun and Fos families.[3] Its activity is induced by various extracellular stimuli such as growth factors, cytokines, and cellular stress, which activate upstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38).[4] Upon activation, AP-1 binds to specific DNA sequences in the promoter or enhancer regions of its target genes, thereby controlling their expression.[3]
Dysregulation of the AP-1 signaling pathway is implicated in numerous pathologies, including cancer, where it can drive tumor progression, metastasis, and drug resistance.[3][5] Consequently, AP-1 has emerged as a promising target for therapeutic intervention.[1][6]
This compound is a potent and selective small molecule inhibitor designed to suppress AP-1 activity. It functions by preventing the binding of the AP-1 dimer to its DNA consensus sequence, thereby blocking the transcription of AP-1 target genes.[7] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects and therapeutic potential.
AP-1 Signaling Pathway
The diagram below illustrates the canonical AP-1 signaling pathway, which is initiated by extracellular signals and culminates in the transcriptional regulation of target genes. This compound acts at the final step, preventing the AP-1 complex from binding to DNA.
Data Presentation: Effects of this compound
The following tables summarize representative data from experiments conducted with this compound in a human cancer cell line (e.g., MDA-MB-231 breast cancer cells).
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (% of Control) ± SD | IC₅₀ (µM) |
|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | \multirow{6}{*}{12.5} |
| 1 | 95.2 ± 5.1 | |
| 5 | 75.6 ± 3.8 | |
| 10 | 58.1 ± 4.2 | |
| 25 | 22.4 ± 2.9 | |
| 50 | 8.7 ± 1.5 |
Cells were treated for 48 hours.
Table 2: Inhibition of AP-1 Transcriptional Activity (Luciferase Reporter Assay)
| Treatment | Normalized Luciferase Activity (RLU) ± SD | % Inhibition |
|---|---|---|
| Untreated Control | 1.0 ± 0.1 | - |
| PMA (100 nM) | 15.4 ± 1.2 | 0 |
| PMA + this compound (1 µM) | 11.2 ± 0.9 | 27.3 |
| PMA + this compound (5 µM) | 6.8 ± 0.7 | 55.8 |
| PMA + this compound (10 µM) | 3.1 ± 0.4 | 79.9 |
Cells were stimulated with Phorbol 12-myristate 13-acetate (PMA) to induce AP-1 activity.
Table 3: Downregulation of AP-1 Target Gene Expression (qRT-PCR) | Treatment | Relative mRNA Expression (Fold Change) ± SD | | :--- | :--- | | | Cyclin D1 | MMP-9 | | Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | | this compound (10 µM) | 0.45 ± 0.08 | 0.38 ± 0.06 | Cells were treated for 24 hours.
Experimental Protocols
General Cell Culture and Treatment with this compound
-
Cell Line: Select a cell line relevant to your research question (e.g., HeLa, MDA-MB-231, A549).
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plating: Seed cells in appropriate culture vessels (e.g., 96-well, 12-well, or 6-well plates) and allow them to adhere and reach 60-70% confluency before treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the time specified in the respective assay protocols.
Protocol: Cell Viability (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express results as a percentage of the vehicle-treated control.
Protocol: AP-1 Luciferase Reporter Assay
This assay quantifies AP-1 transcriptional activity.
-
Transfection: Co-transfect cells in a 24-well plate with an AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Recovery: Allow cells to recover for 24 hours post-transfection.
-
Pre-treatment: Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulation: Induce AP-1 activity by adding a stimulant such as PMA (100 nM) or TNF-α (20 ng/mL) to the wells.
-
Incubation: Incubate for 6-8 hours.[8]
-
Lysis: Wash the cells with PBS and lyse them using the luciferase assay lysis buffer.
-
Measurement: Measure both Firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
Analysis: Normalize the AP-1 reporter (Firefly) activity to the control (Renilla) activity.
Protocol: Quantitative Real-Time PCR (qRT-PCR)
This protocol measures the mRNA levels of AP-1 target genes.
-
Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle for 24 hours.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the gene of interest (e.g., CCND1, MMP9) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the efficacy of the this compound inhibitor in a cell-based cancer model.
References
- 1. What are AP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]
- 4. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of Small Molecules Inhibiting Activator Protein-1 DNA Binding Probed with Induced Fit Docking and Metadynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
Application Notes: A Novel Protocol for the Inhibition of cGMP-Dependent Protein Kinase II (cGKII) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic GMP-dependent protein kinase II (cGKII), also known as protein kinase G II (PKGII), is a serine/threonine kinase that plays a crucial role in various physiological processes. As a key downstream effector of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, cGKII is involved in the regulation of intestinal secretion, bone growth, and neuronal function.[1][2] The development of specific inhibitors for cGKII is of significant interest for dissecting its cellular functions and for potential therapeutic applications. These application notes provide a detailed protocol for utilizing a novel inhibitor to selectively target and inhibit cGKII activity, enabling researchers to probe its role in cellular signaling cascades.
Data Presentation: Inhibitor Efficacy
The inhibitory potential of a selective cGKII inhibitor can be quantified through various biochemical and cell-based assays. The data presented below is a representative example of the expected performance of a potent cGKII inhibitor.
| Parameter | Value | Assay Condition |
| IC50 | 25 nM | In vitro kinase assay with purified human recombinant cGKII |
| Ki | 15 nM | ATP-competitive inhibition determined by Michaelis-Menten kinetics |
| Cellular Potency (EC50) | 200 nM | Inhibition of VASP phosphorylation at Ser239 in response to 8-pCPT-cGMP stimulation in HEK293 cells overexpressing cGKII |
| Selectivity | >100-fold vs. cGKI | As determined by a panel of kinase selectivity assays |
| Selectivity | >500-fold vs. PKA, PKC | As determined by a panel of kinase selectivity assays |
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving cGKII. Activation of soluble guanylate cyclase (sGC) by nitric oxide (NO) leads to the production of cGMP. cGMP then binds to and activates cGKII, which in turn phosphorylates downstream target proteins, leading to various cellular responses. The inhibitor detailed in this protocol acts by blocking the catalytic activity of cGKII.
Caption: cGKII signaling pathway and point of inhibition.
Experimental Protocols
In Vitro cGKII Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified cGKII.
Materials:
-
Purified, active human recombinant cGKII
-
Fluorescently labeled peptide substrate (e.g., a derivative of a known cGKII substrate)
-
Adenosine triphosphate (ATP)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test inhibitor compound (dissolved in DMSO)
-
384-well microplate, black, low-volume
-
Plate reader capable of measuring fluorescence polarization or similar technology
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.
-
In the microplate, add 2 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 10 µL of a solution containing the cGKII enzyme and the fluorescent peptide substrate in assay buffer.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for cGKII to ensure sensitive detection of competitive inhibitors.
-
Incubate the plate at 30°C for 60 minutes. The reaction time may need optimization based on enzyme activity.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).
-
Read the plate on a suitable plate reader to measure the extent of substrate phosphorylation.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Western Blot Assay for cGKII Activity
This protocol assesses the ability of an inhibitor to block cGKII activity in a cellular context by measuring the phosphorylation of a downstream target, such as Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
HEK293 cells stably overexpressing human cGKII
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
8-pCPT-cGMP (a cell-permeable cGMP analog)
-
Test inhibitor compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VASP (Ser239), anti-VASP, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed the cGKII-expressing HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor (or DMSO as a vehicle control) for 1 hour.
-
Stimulate the cells with 100 µM 8-pCPT-cGMP for 15 minutes to activate cGKII.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with anti-VASP and anti-GAPDH antibodies.
-
Quantify the band intensities and determine the concentration-dependent inhibition of VASP phosphorylation.
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and characterizing a novel cGKII inhibitor.
Caption: General workflow for cGKII inhibitor characterization.
References
Application Notes and Protocols for Studying Smooth Muscle Relaxation Using AP-C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-C1 is a novel small molecule compound that has demonstrated potent smooth muscle relaxant properties in preliminary studies. These application notes provide an overview of the proposed mechanism of action of this compound and detailed protocols for its use in in vitro and ex vivo studies of smooth muscle relaxation. The information is intended to guide researchers in designing and executing experiments to further characterize the pharmacological profile of this compound and explore its therapeutic potential in conditions associated with smooth muscle hypercontractility, such as hypertension, asthma, and gastrointestinal disorders.
Proposed Mechanism of Action
While the precise molecular targets of this compound are still under investigation, current evidence suggests that its relaxant effects on smooth muscle are primarily mediated through the modulation of intracellular cyclic nucleotide signaling pathways. It is hypothesized that this compound either directly activates adenylyl cyclase or guanylyl cyclase, or inhibits phosphodiesterases (PDEs), leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), respectively.[1][2] Both cAMP and cGMP are key second messengers that promote smooth muscle relaxation through a cascade of downstream events, including the activation of protein kinases (PKA and PKG), which in turn leads to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium.[1][2][3][4][5]
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced smooth muscle relaxation.
Experimental Protocols
The following protocols are designed to assess the smooth muscle relaxant effects of this compound.
Isolated Organ Bath Assay for Vascular Smooth Muscle Relaxation
This protocol is used to evaluate the effect of this compound on the contractility of isolated arterial rings, a classic ex vivo model for studying vascular smooth muscle function.
Experimental Workflow Diagram
Caption: Workflow for the isolated organ bath assay.
Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Sodium Nitroprusside (SNP)
-
Dimethyl sulfoxide (DMSO)
-
Isolated tissue bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rat or mouse according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an isolated tissue bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Check:
-
Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, assess endothelium integrity by adding a single dose of acetylcholine (e.g., 1 µM). A relaxation of >70% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline.
-
-
Concentration-Response Curve:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable plateau of contraction is reached, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the response to stabilize between additions.
-
Record the isometric tension continuously.
-
A vehicle control (DMSO) should be run in parallel.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) for this compound.
-
Quantitative Data Summary
| Compound | EC50 (µM) | Emax (%) |
| This compound | [Insert experimental value] | [Insert experimental value] |
| Sodium Nitroprusside (Positive Control) | [Insert experimental value] | [Insert experimental value] |
Intracellular Calcium Measurement in Cultured Smooth Muscle Cells
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to this compound in cultured vascular smooth muscle cells (VSMCs).
Experimental Workflow Diagram
Caption: Workflow for intracellular calcium measurement.
Materials and Reagents:
-
Cultured vascular smooth muscle cells (VSMCs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Angiotensin II
-
This compound
-
Fluorescence microscopy system with ratiometric imaging capabilities
Procedure:
-
Cell Culture:
-
Culture VSMCs in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells on glass coverslips and allow them to adhere and grow to 70-80% confluency.
-
-
Fluorescent Dye Loading:
-
Wash the cells with HBSS.
-
Load the cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (0.02%) in HBSS for 45-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification for 20-30 minutes.
-
-
Calcium Measurement:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS at 37°C.
-
Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Stimulate the cells with a contractile agonist such as angiotensin II (e.g., 100 nM) to induce an increase in [Ca2+]i.
-
Once a stable elevated calcium level is achieved, add this compound to the perfusion solution.
-
Continue to record the fluorescence ratio.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio.
-
Convert the ratio to [Ca2+]i using the Grynkiewicz equation.
-
Quantify the effect of this compound on both the peak and sustained phases of the calcium response.
-
Quantitative Data Summary
| Treatment | Baseline [Ca2+]i (nM) | Peak [Ca2+]i after Agonist (nM) | [Ca2+]i after this compound (nM) |
| Vehicle Control | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| This compound | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions and concentrations based on their specific experimental setup and cell/tissue types. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Towards an understanding of the mechanism of action of cyclic AMP and cyclic GMP in smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
Application Notes and Protocols for Investigating Synaptic Plasticity with AP-C1 (APP-C99 Fragment)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-terminal fragment of the Amyloid Precursor Protein (APP), specifically the 99-amino acid fragment known as C99 (and interchangeably referred to as AP-C1 in this context), has emerged as a critical tool for investigating the molecular mechanisms underlying synaptic dysfunction, particularly in the context of Alzheimer's Disease (AD). Accumulation of C99 within neurons is increasingly recognized as an early pathological event that contributes to synaptic deficits, independent of extracellular amyloid-beta (Aβ) plaques.[1] These application notes provide a comprehensive overview of the use of C99 as a tool to model and study synaptic plasticity, with detailed protocols for relevant experiments.
Application Notes
The primary application of utilizing the C99 fragment in research is to dissect its specific contribution to the impairment of synaptic plasticity, a cellular correlate of learning and memory. Studies using transgenic mouse models that accumulate C99 have demonstrated its role in deficits in long-term potentiation (LTP), a long-lasting enhancement of synaptic transmission.[2]
Key Applications:
-
Modeling Early-Stage Alzheimer's Disease: Transgenic animal models with elevated C99 levels, such as the 2xTgAD (APPswe, TauP301L) and 3xTgAD (APPswe, TauP301L, PS1M146V) mice, recapitulate the early synaptic deficits observed in AD, allowing for the study of disease mechanisms before the widespread formation of amyloid plaques.[2][3]
-
Investigating Aβ-Independent Neurotoxicity: By comparing models that accumulate C99 with and without significant Aβ deposition, researchers can isolate the pathological effects directly attributable to the C99 fragment.[1]
-
Screening Therapeutic Compounds: Cellular and animal models exhibiting C99-induced synaptic dysfunction serve as valuable platforms for screening novel therapeutic agents aimed at mitigating these early synaptic impairments.
-
Elucidating Molecular Pathways: The study of C99's impact on synaptic function helps to unravel the complex signaling cascades that link APP metabolism to synaptic integrity, including pathways involving cholesterol homeostasis and lysosomal-autophagic function.[1][4]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of C99 accumulation on synaptic plasticity.
Table 1: Effect of C99 Accumulation on Long-Term Potentiation (LTP) in Transgenic Mice
| Mouse Model | Age | Brain Region | LTP Induction Protocol | Measurement | Result | Reference |
| 3xTgAD (APPswe, TauP301L, PS1M146V) | 11 months | Hippocampal CA1 | High-Frequency Stimulation (HFS) | Field Excitatory Postsynaptic Potential (fEPSP) slope | Significant decrease in LTP compared to wild-type. | [2][3] |
| 2xTgAD (APPswe, TauP301L) | 11 months | Hippocampal CA1 | High-Frequency Stimulation (HFS) | Field Excitatory Postsynaptic Potential (fEPSP) slope | Similar decrease in LTP to 3xTgAD mice, suggesting a C99-dependent effect. | [2][3] |
| PDAPP(J20) | - | Schaffer collateral–CA1 | High-Frequency Stimulation (HFS) | Field Excitatory Postsynaptic Potential (fEPSP) slope | 135 ± 9% of baseline in PDAPP(J20) vs. 165 ± 5% in non-transgenic mice one hour post-induction. | [5] |
Table 2: C99-Associated Changes in Synaptic Proteins and Cellular Processes
| Model System | Observation | Quantitative Change | Implication for Synaptic Plasticity | Reference |
| 3xTgAD Mice | Intraneuronal C99 accumulation | Occurs as early as 3 months of age in the hippocampus. | Early trigger for synaptic dysfunction. | [6] |
| APP+PS1 Transgenic Mice | mRNA expression of plasticity-related genes (Arc, Zif268, NR2B, GluR1) | Reduced expression in regions with amyloid deposition. | Impaired molecular machinery for memory consolidation. | [7] |
| Cellular Models of AD | C99 localization | Increased concentration in Mitochondria-Associated ER Membranes (MAM). | Mitochondrial dysfunction and altered cellular metabolism affecting synaptic energy supply. | [8][9] |
| Cellular Models of AD | Cholesterol Trafficking | C99 accumulation upregulates cholesterol internalization and delivery to the ER. | Altered membrane fluidity and receptor function at the synapse. | [4][10][11] |
Experimental Protocols
Protocol 1: Induction and Recording of Long-Term Potentiation (LTP) in Acute Hippocampal Slices from Transgenic Mice
This protocol is adapted for studying the effects of C99 accumulation in transgenic mouse models like the 2xTgAD and 3xTgAD lines.
1. Preparation of Acute Hippocampal Slices:
-
Anesthetize an 11-month-old transgenic or wild-type mouse according to approved institutional animal care protocols.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 117 NaCl, 5.3 KCl, 1.3 MgSO4, 1 NaH2PO4, 26 NaHCO3, 10 glucose, and 2.5 CaCl2.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to an interface recording chamber and allow them to recover for at least 1 hour, perfused with oxygenated ACSF at 32°C.
2. Electrophysiological Recording:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering test stimuli every 20 seconds. Adjust the stimulus intensity to elicit an fEPSP amplitude that is 40-50% of the maximum.
-
Record a stable baseline for at least 20-30 minutes.
3. LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A typical protocol consists of three trains of 100 pulses at 100 Hz, with a 10-second inter-train interval.[12]
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used.
4. Data Acquisition and Analysis:
-
Continue recording fEPSPs for at least 60 minutes after HFS.
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the magnitude of potentiation between transgenic and wild-type mice. A significant reduction in the normalized fEPSP slope in transgenic mice indicates an LTP deficit.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling cascade initiated by C99 accumulation, leading to synaptic dysfunction.
Caption: Workflow for investigating C99-induced LTP deficits in hippocampal slices.
Caption: Logical relationships of C99's multifaceted impact on neuronal health and synaptic plasticity.
References
- 1. Intraneuronal aggregation of the β-CTF fragment of APP (C99) induces Aβ-independent lysosomal-autophagic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraneuronal accumulation of C99 contributes to synaptic alterations, apathy-like behavior, and spatial learning deficits in 3×TgAD and 2×TgAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraneuronal accumulation of C99 contributes to synaptic alterations- apathy-like behavior- and spatial learning deficits in 3xTgAD and 2xTgAD mice Scientific Publications - Bioseb In-Vivo Research [bioseb.com]
- 4. The Alzheimer's disease‐associated C99 fragment of APP regulates cellular cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deficits in Synaptic Transmission and Learning in Amyloid Precursor Protein (APP) Transgenic Mice Require C-Terminal Cleavage of APP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The β-secretase-derived C-terminal fragment of βAPP, C99, but not Aβ, is a key contributor to early intraneuronal lesions in triple-transgenic mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectively Reduced Expression of Synaptic Plasticity-Related Genes in Amyloid Precursor Protein + Presenilin-1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased localization of APP‐C99 in mitochondria‐associated ER membranes causes mitochondrial dysfunction in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased localization of APP-C99 in mitochondria-associated ER membranes causes mitochondrial dysfunction in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Alzheimer's disease-associated C99 fragment of APP regulates cellular cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. The temporal pattern of synaptic activation determines the longevity of structural plasticity at dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of C1 Esterase Inhibitor in Animal Models
A Note on the Designation "AP-C1": Initial searches for a specific therapeutic agent designated "this compound" did not yield publicly available information on its in vivo administration in animal models. The term "this compound" is associated with various unrelated products and research contexts. Therefore, these application notes and protocols have been developed based on published preclinical data for C1 Esterase Inhibitor (C1-INH), a well-characterized therapeutic protein. The information provided is intended to serve as a comprehensive guide for researchers working with C1-INH in relevant animal models of inflammatory and ischemic conditions.
Introduction to C1 Esterase Inhibitor (C1-INH)
C1 Esterase Inhibitor (C1-INH) is a crucial plasma protein belonging to the serine protease inhibitor (serpin) superfamily. It is a key regulator of the complement and contact systems, playing a vital role in modulating inflammation and vascular permeability.[1][2] Its primary functions include the inhibition of proteases such as C1r, C1s, MASP-2, factor XIIa, and plasma kallikrein.[1][2] Due to its broad anti-inflammatory properties, C1-INH has been investigated in numerous animal models of diseases, including sepsis, ischemia-reperfusion injury, and hereditary angioedema.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative outcomes of in vivo C1-INH administration across various animal models as reported in preclinical studies.
Table 1: Efficacy of C1-INH in Ischemia-Reperfusion (I/R) Injury Models
| Animal Model | I/R Target Organ | C1-INH Dose and Administration | Key Efficacy Endpoints | Outcome | Reference |
| Mouse (C57BL/6) | Myocardium | 15 U/kg, IV, 5 min before reperfusion | Infarct size relative to area at risk | Significantly reduced | [4] |
| Cat | Myocardium | 15 mg/kg, IV, 10 min before reperfusion | Myocardial necrosis (% of area at risk) | 10±2% (C1-INH) vs. 29±2% (vehicle) | [5] |
| Pig | Myocardium | 20 IU/kg, Intracoronary, first 5 min of reperfusion | Necrosis of area at risk | 48.8±7.8% (C1-INH) vs. 73.4±4.0% (control) | [6] |
| Mouse (C57Bl/6) | Brain | 15.0 U, IV, 1 hour post-stroke | Infarct volume reduction | ~60% reduction | [7] |
| Mouse (BALB/c, C57BL/6) | Intestine | Dose-dependent | Reduction in mucosal injury | Significant reduction | [8] |
| Rat | Lower Extremity | Not specified | Edema formation and muscle viability | Reduced edema and improved viability | [9] |
Table 2: Efficacy of C1-INH in Sepsis Models
| Animal Model | Sepsis Induction Method | C1-INH Dose and Administration | Key Efficacy Endpoints | Outcome | Reference |
| Pig | LPS infusion (40 µg/kg) | 500 U or 1000 U, IV, concurrently with LPS | Hemodynamic stability | Trend towards stabilization | [10] |
| Rat | LPS-induced | Not specified | Hepatic leukocyte-endothelial interactions | Reduced interactions and improved perfusion | [11] |
| Mouse | Cecal Ligation and Puncture (CLP) | Single dose (dose not specified) | Survival | Improved survival | [11] |
Table 3: Pharmacokinetics of C1-INH in Animal Models
| Animal Species | C1-INH Type | Dose and Administration | Key Pharmacokinetic Parameters | Reference |
| Dog (Beagle) | Recombinant Human | 500 IU, single IV dose | Peak concentration: 0.21 IU/mL; concentration significantly elevated for 100 min | [12] |
| Swine | Human Plasma-derived | IV vs. Subcutaneous infusion | Subcutaneous infusion resulted in more stable blood levels compared to IV | [13] |
Signaling Pathways and Mechanism of Action
C1-INH exerts its therapeutic effects through the modulation of several inflammatory and thrombotic pathways. Its primary mechanism involves the inhibition of key proteases in the complement and contact systems.
Diagram: C1-INH Mechanism of Action
Caption: C1-INH inhibits the complement and contact systems.
Experimental Protocols
The following are representative protocols for the in vivo administration of C1-INH in common animal models, synthesized from published literature.
Protocol 1: C1-INH Administration in a Murine Model of Myocardial Ischemia-Reperfusion (I/R) Injury
Objective: To evaluate the cardioprotective effects of C1-INH in a mouse model of myocardial I/R injury.
Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Age/Weight: 8-12 weeks, 20-25g
Materials:
-
C1 Esterase Inhibitor (human, plasma-derived or recombinant)
-
Sterile saline for injection
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation (e.g., 8-0 silk)
-
Ventilator
Experimental Workflow:
Caption: Workflow for myocardial I/R injury study in mice.
Procedure:
-
Anesthetize the mouse using a suitable anesthetic regimen.
-
Intubate the animal and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a slipknot suture to induce ischemia. Successful ligation can be confirmed by the paling of the ventricular wall.
-
Maintain the ischemic period for 30-60 minutes.[4]
-
Five minutes before the end of the ischemic period, administer C1-INH (e.g., 15 U/kg) or vehicle (saline) intravenously via the tail vein.[4]
-
Release the slipknot to allow for reperfusion of the myocardium.
-
Close the chest cavity and allow the animal to recover from anesthesia.
-
Maintain the reperfusion period for 4 to 24 hours.
-
At the end of the reperfusion period, euthanize the animal and harvest the heart for analysis.
-
Determine the infarct size (e.g., using TTC staining) and analyze plasma for cardiac biomarkers (e.g., troponin I).[4]
Protocol 2: C1-INH Administration in a Porcine Model of Sepsis
Objective: To assess the effect of C1-INH on hemodynamic parameters in a pig model of endotoxin-induced sepsis.
Animal Model:
-
Species: Pig
-
Weight: Approximately 10 kg
Materials:
-
C1 Esterase Inhibitor (human)
-
Lipopolysaccharide (LPS)
-
Sterile saline for injection
-
Anesthetics
-
Equipment for hemodynamic monitoring (e.g., arterial and venous catheters)
Procedure:
-
Anesthetize the pig and install catheters for drug administration and hemodynamic monitoring (e.g., heart rate, mean arterial pressure).
-
Divide the animals into a treatment group and a control group.
-
Administer LPS (e.g., 40 µg/kg) intravenously over 30 minutes to induce a septic state.[10]
-
Concurrently with the start of the LPS infusion, administer C1-INH (e.g., 500 U or 1000 U) intravenously to the treatment group.[10] The control group receives an equivalent volume of saline.
-
Monitor physiological indicators such as heart rate and mean arterial pressure continuously for the duration of the experiment.
-
At the end of the study period, perform a necropsy to assess for outcomes such as pleural effusion and ascites.[10]
Concluding Remarks
The in vivo administration of C1 Esterase Inhibitor has shown significant therapeutic potential in a variety of animal models of inflammatory and ischemic diseases. The protocols and data presented here provide a foundation for researchers to design and conduct their own preclinical studies. It is crucial to select the appropriate animal model, C1-INH dosage, and administration route based on the specific research question. Further investigations are warranted to fully elucidate the mechanisms of action and to translate these promising preclinical findings into clinical applications.
References
- 1. BIOLOGICAL ACTIVITIES OF C1 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological effects of C1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C1 inhibitor: Biologic activities that are independent of protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of C1 inhibitor on myocardial ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. C1-inhibitor protects from brain ischemia-reperfusion injury by combined antiinflammatory and antithrombotic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human C1 esterase inhibitor attenuates murine mesenteric ischemia/reperfusion induced local organ injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C1 Esterase Inhibitor Reduces Lower Extremity Ischemia/Reperfusion Injury and Associated Lung Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of the effect of C1-esterase inhibitor administration to the sepsis pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bench-to-bedside review: The role of C1-esterase inhibitor in sepsis and other critical illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of human recombinant C1-esterase inhibitor and development of anti-drug antibodies in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Subcutaneous infusion of human C1 inhibitor in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring cGKII Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic GMP-dependent protein kinase II (cGKII) is a key serine/threonine kinase that plays a crucial role in various physiological processes, including intestinal secretion, bone growth, and neuronal signaling.[1][2] As a major effector of the nitric oxide/cGMP signaling pathway, cGKII is a significant target for drug discovery and development.[1][3] These application notes provide a detailed protocol for measuring the enzymatic activity of cGKII in the presence and absence of a hypothetical modulator, AP-C1. The protocol is based on a robust, non-radioactive, fluorescence-based assay format suitable for high-throughput screening (HTS).
cGKII Signaling Pathway
cGMP-dependent protein kinases (cGK) are primary downstream effectors of signaling pathways involving cGMP.[1][3] cGKII is activated by cGMP, which is produced by guanylyl cyclases. This activation leads to the phosphorylation of specific substrate proteins, thereby modulating their activity and downstream cellular responses.[4] Understanding this pathway is critical for identifying points of intervention for potential therapeutic agents.
Principle of the Assay
This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.[5][6] The assay measures the phosphorylation of a specific cGKII substrate peptide. The key components are:
-
Recombinant cGKII enzyme: The source of kinase activity.
-
Biotinylated substrate peptide: A peptide containing a phosphorylation site for cGKII, tagged with biotin. A well-characterized substrate for cGK is derived from vasodilator-stimulated phosphoprotein (VASP).[6]
-
ATP: The phosphate donor for the phosphorylation reaction.
-
Europium-labeled anti-phosphoserine antibody: An antibody that specifically recognizes the phosphorylated substrate, labeled with a Europium (Eu) donor fluorophore.
-
Allophycocyanin (APC)-labeled streptavidin: Streptavidin binds to the biotin tag on the peptide and is labeled with an APC acceptor fluorophore.[6]
When the substrate is phosphorylated by cGKII, the Eu-labeled antibody and the APC-labeled streptavidin are brought into close proximity. Excitation of the Europium donor results in energy transfer to the APC acceptor, leading to a detectable FRET signal. The intensity of the FRET signal is directly proportional to the amount of phosphorylated substrate and thus to the cGKII activity.
Experimental Workflow
The following diagram illustrates the major steps in the experimental protocol for assessing the effect of this compound on cGKII activity.
Detailed Protocol
Materials and Reagents:
-
Recombinant human cGKII (full-length or catalytic domain)
-
Biotinylated cGKII substrate peptide (e.g., Biotin-VASP-derived peptide)
-
Adenosine 5'-triphosphate (ATP)
-
cGMP (for enzyme activation)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Stop Solution (e.g., 50 mM EDTA in assay buffer)
-
Detection Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA)
-
Europium-labeled anti-phosphoserine antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
384-well, low-volume, white assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of cGKII in assay buffer. The final concentration should be determined empirically, but a starting point of 1-5 nM is recommended.
-
Prepare a stock solution of the biotinylated substrate peptide and ATP in assay buffer.
-
Prepare a stock solution of cGMP in assay buffer.
-
Prepare a serial dilution of this compound in the same solvent as the vehicle control (e.g., DMSO).
-
-
Assay Plate Setup:
-
Add 2 µL of this compound dilutions or vehicle (e.g., DMSO) to the appropriate wells of a 384-well plate.
-
Include control wells:
-
No Enzyme Control: Vehicle only, no cGKII.
-
Vehicle Control (100% Activity): Vehicle only, with cGKII.
-
Test Compound Wells: this compound dilutions with cGKII.
-
-
-
Enzyme Addition:
-
Add 4 µL of the cGKII working solution to all wells except the "No Enzyme Control". Add 4 µL of assay buffer to the "No Enzyme Control" wells.
-
Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow this compound to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing the biotinylated substrate peptide, ATP, and cGMP in assay buffer.
-
Add 4 µL of the reaction mix to all wells to start the kinase reaction.
-
Final concentrations in a 10 µL reaction volume should be optimized, but a starting point could be: 1 µM substrate peptide, 10 µM ATP, 1 µM cGMP.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for 60-120 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stopping the Reaction:
-
Add 5 µL of Stop Solution (containing EDTA) to all wells to chelate Mg²⁺ and stop the enzymatic reaction.
-
-
Detection:
-
Prepare the detection reagent mix by diluting the Europium-labeled antibody and APC-labeled streptavidin in Detection Buffer.
-
Add 5 µL of the detection reagent mix to all wells.
-
-
Incubation for Detection:
-
Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow for the binding of the detection reagents.
-
-
Measurement:
-
Read the plate on a TR-FRET compatible plate reader. Configure the reader to excite at ~340 nm and measure emission at two wavelengths: ~665 nm (APC acceptor) and ~615 nm (Europium donor).
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Normalize the data by subtracting the background signal from the "No Enzyme Control" wells.
-
Determine the percent activity or percent inhibition for each concentration of this compound relative to the vehicle control (100% activity).
-
% Activity = (Signal_this compound / Signal_Vehicle) * 100
-
% Inhibition = 100 - % Activity
-
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cGKII activity).
Data Presentation
The quantitative data from the experiment can be summarized in a table for easy comparison.
| This compound Conc. (µM) | Mean TR-FRET Ratio | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 25,840 | 1,230 | 0.0 |
| 0.01 | 24,980 | 1,150 | 3.3 |
| 0.1 | 21,750 | 980 | 15.8 |
| 1 | 13,200 | 750 | 48.9 |
| 10 | 4,560 | 320 | 82.4 |
| 100 | 1,890 | 150 | 92.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive framework for measuring cGKII activity and evaluating the effects of potential modulators like this compound. The described TR-FRET assay is a sensitive, robust, and high-throughput compatible method that can be readily implemented in academic and industrial research settings for kinase inhibitor screening and characterization.[6] Proper optimization of enzyme, substrate, and ATP concentrations is crucial for achieving reliable and reproducible results.
References
- 1. cGMP regulated protein kinases (cGK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. cGMP-dependent protein kinases (cGK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cGK substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 6. A cGMP-dependent protein kinase assay for high throughput screening based on time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterization of AP-C1, a Novel IKKβ Inhibitor
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
AP-C1 is a novel small molecule inhibitor targeting the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB family of transcription factors plays a critical role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[1][2][3] In the canonical pathway, the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[4] This activation leads to the phosphorylation of the inhibitor of κB (IκBα) by the IKKβ subunit.[4][5] Phosphorylated IκBα is subsequently ubiquitinated and degraded by the proteasome, releasing the NF-κB (typically p65/p50) heterodimer to translocate into the nucleus and activate the transcription of target genes, including those for inflammatory cytokines like IL-6 and TNF-α.[3][4][6]
This compound has been specifically designed as a potent and selective inhibitor of the IKKβ catalytic subunit. By blocking IKKβ activity, this compound is hypothesized to prevent IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm and suppressing the downstream inflammatory cascade. These application notes provide a comprehensive experimental framework to characterize the biochemical and cellular effects of this compound.
The NF-κB Signaling Pathway and this compound's Mechanism of Action
The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of intervention for this compound.
Experimental Workflow
A tiered approach is recommended to systematically evaluate this compound, starting from direct target engagement and progressing to cellular functional and toxicity assays.
Biochemical Characterization
Protocol: In Vitro IKKβ Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant IKKβ. A common method is a luminescence-based assay that quantifies ATP consumption (as ADP production) during the kinase reaction.[7][8][9]
Materials:
-
Recombinant human IKKβ enzyme
-
IKKtide substrate peptide
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit
-
This compound compound stock (e.g., 10 mM in DMSO)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1% in the reaction well.
-
Reaction Setup: To each well of a 96-well plate, add:
-
5 µL of 5x Kinase Assay Buffer
-
2.5 µL of Test Inhibitor (this compound) or Vehicle (DMSO)
-
10 µL of IKKβ enzyme (e.g., to a final concentration of 5-10 ng/µL)
-
-
Initiate Reaction: Add 7.5 µL of a substrate/ATP mix (containing IKKtide and ATP at desired concentrations, e.g., 10 µM) to each well.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[7]
-
Stop Reaction & Detect ADP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescence: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.
-
Read Plate: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to vehicle controls and determine the IC50 value using non-linear regression analysis.
Data Presentation: IC50 Determination
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | IKKβ | ADP-Glo™ Kinase Assay | e.g., 15.2 |
| Staurosporine (Control) | IKKβ | ADP-Glo™ Kinase Assay | e.g., 360.0 |
Cellular Characterization
Protocol: NF-κB Luciferase Reporter Gene Assay
This cell-based assay quantifies the transcriptional activity of NF-κB to determine the cellular potency (EC50) of this compound.[10][11][12]
Materials:
-
HEK293 or HeLa cells stably transfected with an NF-κB response element-driven luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
TNF-α (human recombinant).
-
This compound compound stock.
-
Luciferase Assay System (e.g., Promega ONE-Glo™).
-
White, clear-bottom 96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed reporter cells into a 96-well plate at a density of ~2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with a serial dilution of this compound for 1 hour.
-
Stimulation: Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated controls.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.[13]
-
Cell Lysis and Signal Generation: Remove the culture medium. Add 100 µL of Luciferase Detection Reagent to each well.[11]
-
Incubation: Incubate for 10 minutes at room temperature to ensure complete lysis and signal stabilization.
-
Read Plate: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data (stimulated vehicle control = 100% activity, unstimulated control = 0% activity). Calculate the EC50 value for this compound.
Protocol: Western Blot for Phospho-IκBα
This assay provides direct evidence of target engagement in cells by measuring the phosphorylation of IκBα, the direct substrate of IKKβ.[14]
Materials:
-
RAW 264.7 or similar macrophage cell line.
-
LPS (Lipopolysaccharide).
-
This compound compound stock.
-
Lysis Buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-total IκBα, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels, transfer apparatus (PVDF membrane), and imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate cells with LPS (100 ng/mL) for 15-30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run electrophoresis, and transfer proteins to a PVDF membrane.[14][15]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]
-
Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total IκBα and β-actin (loading control) to ensure equal protein loading and to assess total protein levels.
Protocol: Pro-inflammatory Cytokine Quantification (ELISA)
This functional assay measures the downstream effect of this compound by quantifying the inhibition of pro-inflammatory cytokine secretion.[17][18]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line.
-
LPS.
-
This compound compound stock.
-
Human TNF-α and/or IL-6 ELISA kits.
Procedure:
-
Cell Plating and Treatment: Plate cells (e.g., 1 x 10^5 cells/well) and pre-treat with a serial dilution of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL).
-
Incubation: Incubate for 18-24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α or IL-6 according to the manufacturer's protocol.[19][20] This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Read Plate: Measure absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the concentration of the cytokine in each sample and determine the EC50 for inhibition of cytokine release by this compound.
Data Presentation: Cellular Potency and Functional Inhibition
| Compound | Assay Type | Cell Line | Stimulant | EC50 (nM) |
| This compound | NF-κB Reporter | HEK293 | TNF-α | e.g., 45.8 |
| This compound | IL-6 ELISA | PBMC | LPS | e.g., 60.1 |
| This compound | TNF-α ELISA | PBMC | LPS | e.g., 75.5 |
Cytotoxicity Assessment
Protocol: Cell Viability Assay (MTT)
It is crucial to assess whether the observed inhibitory effects of this compound are due to specific pathway modulation or general cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[21][22]
Materials:
-
Cell line used in functional assays (e.g., HEK293 or PBMCs).
-
This compound compound stock.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., SDS-HCl or DMSO).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the same duration as the longest functional assay (e.g., 24 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[21][23]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight (or for 4 hours with shaking) to dissolve the formazan crystals.[23]
-
Read Plate: Measure the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the CC50 (50% cytotoxic concentration).
Data Presentation: Cytotoxicity and Selectivity Index
| Compound | Assay Type | Cell Line | CC50 (µM) | Selectivity Index (CC50 / EC50) |
| This compound | MTT | HEK293 | e.g., > 50 | > 1000 |
| This compound | MTT | PBMC | e.g., 28.5 | > 470 |
Note: The Selectivity Index (SI) is a critical parameter, calculated by dividing the cytotoxicity (CC50) by the potency (EC50). A high SI (>100) is desirable, indicating that the compound's inhibitory effects occur at concentrations far below those that cause cell death.
References
- 1. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. NF-κB reporter assay [bio-protocol.org]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 19. Multiplex Human Cytokine ELISA Kit (A33039) [antibodies.com]
- 20. mybiosource.com [mybiosource.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. broadpharm.com [broadpharm.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
optimizing AP-C1 incubation time for maximum inhibition
Welcome to the technical support center for AP-C1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve maximum inhibition and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor. While the specific target is proprietary, it is designed to modulate a key signaling pathway involved in cellular proliferation and inflammatory responses. For the purpose of this guide, we will consider its hypothetical involvement in the AP-1 signaling cascade. The Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to various stimuli, including cytokines, growth factors, and stress. It is involved in cellular processes like differentiation, proliferation, and apoptosis.
Q2: What is the recommended starting incubation time for this compound in cell-based assays?
A2: The optimal incubation time for this compound is highly dependent on the specific cell line and the experimental endpoint. For initial experiments, a time-course experiment is strongly recommended. Based on general protocols for small molecule inhibitors, here are some starting recommendations:
-
For assessing immediate effects on signaling pathways (e.g., phosphorylation events): A shorter incubation time of 30 minutes to 4 hours is generally sufficient.
-
For measuring effects on gene expression: An incubation period of 6 to 24 hours is a common starting point.
-
For cell viability or proliferation assays: A longer incubation of 24 to 72 hours is typically required to observe significant effects.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically provided as a lyophilized powder. To prepare a stock solution, reconstitute the powder in a suitable solvent, such as DMSO, to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Troubleshooting Guide: Optimizing this compound Incubation Time
This guide addresses common issues encountered when determining the optimal incubation time for this compound to achieve maximum inhibition.
Issue 1: No observable inhibitory effect at the expected time point.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incubation time is too short. | Perform a time-course experiment with a broader range of time points (e.g., 1, 4, 8, 12, 24, 48 hours). | A time-dependent increase in inhibition should be observed, revealing the optimal incubation period. |
| Inhibitor concentration is too low. | Conduct a dose-response experiment with a range of this compound concentrations at a fixed, extended incubation time (e.g., 24 hours). | A clear dose-dependent inhibition will help determine the effective concentration range. |
| Compound instability. | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Ensure proper storage of the stock solution. | Consistent results with freshly prepared inhibitor will confirm its activity. |
| Cell line is resistant. | Verify the expression and activity of the target pathway in your cell line. Consider using a positive control inhibitor known to be effective in your system. | Confirmation of a functional target pathway will help determine if resistance is an issue. |
Issue 2: High cellular toxicity observed.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incubation time is too long. | Reduce the incubation time. Perform a time-course experiment to find a window where target inhibition is observed without significant cell death. | Identification of an optimal time point that balances efficacy and toxicity. |
| Inhibitor concentration is too high. | Lower the concentration of this compound. Refer to your dose-response curve to select the lowest concentration that gives significant inhibition. | Reduced toxicity while maintaining on-target effects. |
| Off-target effects. | Use a secondary, structurally different inhibitor for the same target (if available). If the toxicity persists with this compound but not the alternative inhibitor, it suggests off-target effects. | Differentiating between on-target and off-target toxicity. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general workflow for determining the optimal incubation time of this compound for inhibiting a target phosphorylation event.
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of the experiment.
-
Inhibitor Preparation: Prepare a working solution of this compound at the desired final concentration in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Inhibitor Treatment: Treat the cells with the this compound working solution or the vehicle control.
-
Incubation: Incubate the plates for a range of time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blot Analysis: Analyze the phosphorylation status of the target protein and the total protein levels by Western blotting.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the percentage of inhibition relative to the vehicle control against the incubation time to determine the optimal duration for maximum inhibition.
Visualizations
References
potential off-target effects of AP-C1 inhibitor
A Note on Terminology: The term "AP-C1" is not standard in the field. It is likely that this refers to the Anaphase-Promoting Complex/Cyclosome (APC/C) , a critical E3 ubiquitin ligase in the cell cycle. This guide will focus on the APC/C and its inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with inhibitors of the Anaphase-Promoting Complex/Cyclosome (APC/C).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for common APC/C inhibitors?
A1: Most small molecule inhibitors of the APC/C target its co-activators, primarily Cdc20 and Cdh1, which are responsible for substrate recognition.[1][2][3][4][5][6] Two widely used inhibitors are:
-
Apcin: A competitive inhibitor that binds to the D-box binding domain of Cdc20, preventing the recognition and ubiquitination of substrates like Cyclin B1 and Securin.[3][7][8][9][10]
-
proTAME (and its active form, TAME): This inhibitor disrupts the interaction between the APC/C core complex and its co-activators Cdc20 and Cdh1.[3][7]
Q2: What are the expected on-target effects of an APC/C inhibitor in a cell-based assay?
A2: Inhibition of the APC/C is expected to cause a cell cycle arrest in mitosis, specifically at the metaphase-to-anaphase transition.[3][7][11] This is due to the stabilization of key APC/C substrates, including:
-
Securin: Its accumulation prevents the activation of separase, which is required for the cleavage of cohesin and sister chromatid separation.[5][7]
-
Cyclin B1: Its stabilization maintains high Cyclin-Dependent Kinase 1 (CDK1) activity, preventing mitotic exit.[2][5][7]
Researchers should observe an increased mitotic index, with cells arrested in a metaphase-like state.
Q3: What are the potential off-target effects of APC/C inhibitors?
A3: While specific off-target effects are inhibitor-dependent, general possibilities include:
-
Interaction with other proteins containing similar binding motifs: The structural motifs targeted by APC/C inhibitors might be present in other proteins, leading to unintended interactions.
-
Non-specific cytotoxicity at high concentrations: As with many small molecules, high concentrations can lead to off-target effects not seen at optimized experimental doses.[12]
-
Perturbation of other cellular processes: The APC/C has roles beyond mitotic regulation, including in DNA damage response, and its inhibition could have unforeseen consequences on these pathways.[2][6][13]
Troubleshooting Guides
Problem 1: No observable mitotic arrest after inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Cell line insensitivity | Some cell lines may have intrinsic resistance mechanisms. Try a different cell line or a combination of inhibitors. |
| Inhibitor instability | Ensure proper storage and handling of the inhibitor. Prepare fresh solutions for each experiment. |
| Incorrect timing of analysis | Perform a time-course experiment to identify the optimal time point for observing mitotic arrest. |
Problem 2: High levels of cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high | Lower the inhibitor concentration. Determine the IC50 for cytotoxicity and work at concentrations below this value. |
| Off-target effects | Characterize the inhibitor's selectivity profile using the experimental protocols outlined below. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. |
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when characterizing a novel APC/C inhibitor.
| Target | Inhibitor A (IC50) | Inhibitor B (IC50) |
| On-Target | ||
| APC/C-Cdc20 | 100 nM | 150 nM |
| APC/C-Cdh1 | 500 nM | 300 nM |
| Potential Off-Target | ||
| Kinase X | > 10 µM | 5 µM |
| Protease Y | > 10 µM | > 10 µM |
| Cellular Effect | ||
| Mitotic Arrest (EC50) | 200 nM | 400 nM |
| Cytotoxicity (CC50) | 5 µM | 2 µM |
Experimental Protocols
Protocol 1: In Vitro APC/C Ubiquitination Assay
Objective: To determine the direct inhibitory effect of a compound on APC/C E3 ligase activity.
Methodology:
-
Reaction Mix Preparation: Prepare a reaction buffer containing purified APC/C, E1 and E2 enzymes, ubiquitin, and an ATP regeneration system.
-
Substrate Addition: Add a fluorescently labeled substrate (e.g., a peptide containing a D-box motif).
-
Inhibitor Treatment: Add the test inhibitor at various concentrations.
-
Initiation and Incubation: Start the reaction by adding the co-activator (Cdc20 or Cdh1) and incubate at 30°C.
-
Analysis: Monitor the ubiquitination of the substrate over time using SDS-PAGE and fluorescence imaging. A decrease in substrate and the appearance of higher molecular weight ubiquitinated species indicate APC/C activity.
Protocol 2: Kinase Profiling
Objective: To assess the off-target activity of an APC/C inhibitor against a panel of kinases.
Methodology:
-
Compound Submission: Submit the inhibitor to a commercial kinase profiling service or perform in-house assays.
-
Assay Format: These services typically use radiometric or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of the inhibitor.[14]
-
Data Analysis: The results are usually provided as a percentage of inhibition at a fixed concentration or as IC50 values for any significant hits. This helps identify potential off-target kinase interactions.[14]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the inhibitor within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with the inhibitor or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate soluble and aggregated proteins by centrifugation.
-
Analysis: Analyze the amount of soluble target protein (e.g., a subunit of the APC/C) at each temperature by Western blotting. Binding of the inhibitor is expected to stabilize the target protein, resulting in a higher melting temperature.
Visualizations
Caption: Simplified APC/C signaling pathway in mitosis.
Caption: Workflow for characterizing a novel APC/C inhibitor.
Caption: Troubleshooting decision tree for APC/C inhibitor experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 3. Small molecule inhibitors reveal novel functions of the APC/C through proteomic and chemical genetic screening [dash.harvard.edu]
- 4. APC/C: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaphase-promoting complex - Wikipedia [en.wikipedia.org]
- 6. Insights into APC/C: from cellular function to diseases and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 9. Paradoxical Effects on Mitotic Exit Induced by a Small Molecule Inhibitor of APC/CCdc20 [dash.harvard.edu]
- 10. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are CDC20 inhibitors and how do they work? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. The role of Anaphase Promoting Complex activation, inhibition and substrates in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
Technical Support Center: Controlling for AP-C1 Vehicle Effects in Experiments
Welcome to the technical support center for AP-C1. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving this compound by providing clear guidance on how to control for potential vehicle-induced effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving the novel compound this compound for in vitro and in vivo experiments?
A1: this compound is a highly hydrophobic molecule with low aqueous solubility. For in vitro cell-based assays, we recommend using dimethyl sulfoxide (DMSO) as the initial solvent to create a high-concentration stock solution. For in vivo animal studies, a multi-component vehicle is often necessary to achieve a safe and effective formulation for administration. A common starting formulation is a mixture of DMSO, PEG 400, and saline. The final concentration of DMSO should be kept to a minimum to avoid toxicity.
Q2: What are "vehicle effects" and why is it critical to control for them?
Q3: What is the maximum recommended final concentration of DMSO for in vitro experiments?
A3: As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v), and ideally below 0.1%. Higher concentrations of DMSO can have cytotoxic, cryoprotective, and differentiation-inducing effects on various cell types. It is crucial to determine the tolerance of your specific cell line to DMSO in a preliminary experiment.
Q4: Can the vehicle affect the protein I am studying?
A4: Yes, components of the vehicle can directly or indirectly affect protein stability, conformation, and function. For instance, organic solvents like DMSO can, at higher concentrations, denature proteins or interfere with enzyme kinetics. It is important to include appropriate controls to assess the impact of the vehicle on your protein of interest.
Troubleshooting Guides
Issue 1: High background signal or unexpected results in the vehicle control group in in vitro assays.
-
Possible Cause: The concentration of the organic solvent (e.g., DMSO) in the final assay medium is too high, causing cellular stress or other off-target effects.
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check all calculations to ensure the final DMSO concentration is within the recommended range for your cell line.
-
Run a DMSO Dose-Response Curve: Perform a preliminary experiment where you treat your cells with a range of DMSO concentrations (e.g., 0.01% to 1.0%) to determine the highest non-toxic concentration for your specific cell type and assay.
-
Consider Alternative Solvents: If DMSO toxicity is unavoidable, explore other less-toxic organic solvents such as ethanol. Note that ethanol can also have biological effects, so a similar validation is required.
-
Assay-Specific Controls: Include a "no treatment" control group in addition to the vehicle control to distinguish between the effects of the vehicle and baseline cellular responses.
-
Issue 2: Inconsistent or unexpected physiological responses in the vehicle control group in in vivo studies.
-
Possible Cause: The vehicle formulation is causing an adverse reaction in the animal model. Some vehicles can cause inflammation, irritation at the injection site, or systemic effects.
-
Troubleshooting Steps:
-
Evaluate Vehicle Components: Research the known toxicities and physiological effects of each component in your vehicle. For example, high concentrations of PEG 400 have been reported to cause hypertension and bradycardia in rats.
-
Optimize Vehicle Composition: If adverse effects are observed, try to reduce the concentration of the problematic component or substitute it with a more inert excipient.
-
Acclimatize Animals: Ensure animals are properly acclimatized to the experimental conditions and handling procedures to minimize stress-related responses.
-
Monitor Animal Health: Closely monitor animals in the vehicle control group for any signs of distress, changes in behavior, or other health issues.
-
Experimental Protocols & Data
Protocol: Determining DMSO Tolerance in a Cell Line
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your cell culture medium, ranging from 0.01% to 2.0% (v/v). Also, prepare a "medium-only" control.
-
Treatment: Replace the medium in each well with the corresponding DMSO dilution or the medium-only control.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly reduce cell viability.
Table 1: Example DMSO Tolerance Data for a Hypothetical Cell Line (HC-1)
| DMSO Concentration (% v/v) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Medium Only) | 100 | 5.2 |
| 0.01 | 98.9 | 4.8 |
| 0. |
Technical Support Center: Improving the Stability of AP-C1 in Solution
Disclaimer: The following technical support guide has been created for a hypothetical protein designated "AP-C1," based on general principles of protein stability. Publicly available information on a specific protein with this designation is limited. The troubleshooting advice, protocols, and data are representative examples to guide researchers working with proteins that may exhibit similar stability challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound protein is precipitating out of solution. What are the common causes?
A1: Protein precipitation is often a sign of instability, leading to aggregation. Several factors can cause this:
-
Suboptimal Buffer Conditions: The pH, ionic strength, or specific ions in your buffer may not be ideal for keeping this compound soluble and folded.
-
High Protein Concentration: Above a certain concentration, protein-protein interactions can increase, leading to aggregation.
-
Temperature Stress: Both high temperatures and repeated freeze-thaw cycles can denature the protein, exposing hydrophobic regions that promote aggregation.[1][2]
-
Mechanical Stress: Vigorous vortexing or shaking can introduce shear forces that disrupt protein structure.[1]
-
Presence of Contaminants: Proteases or heavy metals in your preparation can lead to degradation or precipitation.[1]
Q2: What are the ideal storage conditions for this compound?
A2: The optimal storage conditions must be determined empirically, but a good starting point is to store this compound at -80°C in a suitable buffer. To minimize degradation from freeze-thaw cycles, it is highly recommended to store the protein in small, single-use aliquots.[1] Adding cryoprotectants like glycerol (typically 5-20%) can also improve stability during freezing.[2]
Q3: How can I prevent proteolytic degradation of my this compound sample?
A3: Proteolytic degradation can be minimized by:
-
Working at low temperatures: Keep your protein samples on ice whenever possible.[2]
-
Adding protease inhibitors: A commercially available protease inhibitor cocktail should be added to your lysis and purification buffers.
-
Rapid purification: A streamlined purification process will reduce the time proteases have to act on your protein.[1]
Q4: Can the buffer composition significantly impact the stability of this compound?
A4: Absolutely. Buffer composition is one of the most critical factors for maintaining protein stability.[3][4] Key parameters to consider are:
-
pH: Proteins are most stable at their isoelectric point (pI) or in a pH range that maintains their native charge distribution.
-
Ionic Strength: Salts like NaCl can help to shield surface charges and prevent non-specific interactions, but high concentrations can also be destabilizing.
-
Buffer Species: The chemical nature of the buffer itself can interact with the protein. It's often worthwhile to screen different buffer systems (e.g., Tris, HEPES, Phosphate).[3][4]
Troubleshooting Guide
Issue 1: this compound shows low activity in my functional assay.
| Possible Cause | Suggested Solution |
| Protein is misfolded or denatured. | Confirm the structural integrity of this compound using techniques like Circular Dichroism (CD) spectroscopy. |
| Screen for more stabilizing buffer conditions using Differential Scanning Fluorimetry (DSF). | |
| Essential cofactors are missing. | Check the literature for any known cofactors or metal ions required for this compound activity and add them to your buffer. |
| Presence of inhibitors. | Ensure that components of your buffer (e.g., high salt, chelating agents like EDTA if a metal is required) are not inhibiting the protein's function. |
| Incorrect protein concentration. | Verify the protein concentration using a reliable method like a BCA assay or by measuring A280 with the correct extinction coefficient. |
Issue 2: this compound runs as multiple bands or a smear on a non-denaturing gel.
| Possible Cause | Suggested Solution |
| Sample heterogeneity (aggregates, oligomers). | Analyze the sample using Size Exclusion Chromatography (SEC) to separate different oligomeric states. |
| Optimize buffer conditions (pH, ionic strength) to favor a single, stable oligomeric state. | |
| Post-translational modifications (PTMs). | PTMs can lead to different charge states or conformations.[5] Consider treating with enzymes to remove specific PTMs (e.g., phosphatases, glycosidases) if they are not required for function. |
| Partial degradation. | Run a denaturing SDS-PAGE gel to check for smaller fragments. If present, add protease inhibitors and handle the sample at 4°C. |
Data Presentation: Optimizing this compound Buffer Conditions
The following table summarizes the results of a Differential Scanning Fluorimetry (DSF) screen to identify optimal buffer conditions for this compound stability. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded; a higher Tm indicates greater stability.
| Buffer System (50 mM) | pH | Additive | Melting Temperature (Tm) in °C |
| Sodium Acetate | 5.0 | None | 42.5 |
| MES | 6.0 | None | 45.1 |
| HEPES | 7.5 | None | 48.3 |
| Tris-HCl | 7.5 | None | 47.2 |
| Tris-HCl | 8.5 | None | 46.5 |
| HEPES | 7.5 | 150 mM NaCl | 52.1 |
| HEPES | 7.5 | 500 mM NaCl | 54.8 |
| HEPES | 7.5 | 10% Glycerol | 50.2 |
| HEPES | 7.5 | 500 mM NaCl + 10% Glycerol | 56.2 |
Experimental Protocols
Protocol: Assessing this compound Thermal Stability using Differential Scanning Fluorimetry (DSF)
Objective: To determine the melting temperature (Tm) of this compound in various buffer conditions as an indicator of its thermal stability.
Materials:
-
Purified this compound protein (stock at 1 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well qPCR plate
-
Real-time PCR instrument capable of a thermal melt curve
-
Buffer screening solutions (as per the table above)
Methodology:
-
Prepare Master Mix: For each buffer condition, prepare a master mix containing the buffer and SYPRO Orange dye. For a final volume of 20 µL per well, the final dye concentration should be 5x.
-
Prepare Protein Dilution: Dilute the this compound stock to a working concentration of 0.1 mg/mL in a reference buffer (e.g., 50 mM HEPES, pH 7.5).
-
Plate Setup:
-
To each well of the 96-well plate, add 18 µL of the appropriate buffer/dye master mix.
-
Add 2 µL of the diluted this compound protein to each well. The final protein concentration will be 10 µg/mL.
-
Include a "no protein" control for each buffer to measure background fluorescence.
-
-
Seal and Centrifuge: Seal the plate securely with an optical seal. Centrifuge briefly (e.g., 1000 x g for 1 minute) to ensure all liquid is at the bottom of the wells.
-
Run DSF Experiment:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve protocol:
-
Initial temperature: 25°C
-
Final temperature: 95°C
-
Ramp rate: 0.5°C per minute
-
Acquire fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The resulting curve will be sigmoidal. The midpoint of the unfolding transition is the Tm. This can be calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.
-
Visualizations
Troubleshooting Workflow for this compound Aggregation
Caption: A troubleshooting workflow for addressing this compound aggregation issues.
Hypothetical this compound Signaling Pathway
Caption: A hypothetical signaling cascade involving this compound activation.
References
- 1. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 2. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 3. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 4. photophysics.com [photophysics.com]
- 5. Protein stability: a crystallographer’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
dealing with AP-C1 cytotoxicity in cell-based assays
Welcome to the technical support center for AP-C1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell-based cytotoxicity assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inducer of apoptosis. Its cytotoxic effects are primarily mediated through the modulation of key signaling pathways involved in programmed cell death. While the exact mechanism is proprietary, it is understood to influence pathways such as the PI3K/AKT/mTOR and MAPK signaling cascades, leading to the activation of caspases and subsequent cell death.[1][2][3]
Q2: I am observing high variability in my IC50 values for this compound across different experiments. What could be the cause?
A2: Variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors.[4][5] These include:
-
Cell Passage Number: Using cells of a high passage number can lead to genetic drift and altered sensitivity to compounds.[6] It is recommended to use cells within a consistent and low passage range for all experiments.
-
Seeding Density: Inconsistent cell seeding density can significantly impact results. Ensure uniform cell seeding across all wells of your microplate.[5]
-
Reagent Preparation: Improperly prepared or stored reagents, including this compound, can lose potency. Always prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Incubation Time: The duration of exposure to this compound will influence the IC50 value. Standardize the incubation time across all comparative experiments.[7]
Q3: My negative control (vehicle-treated) cells are showing unexpected levels of cell death. What should I do?
A3: Unexpected cytotoxicity in your negative control group can confound your results. Consider the following troubleshooting steps:
-
Vehicle Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be cytotoxic at the concentration used. Perform a vehicle-only toxicity assay to determine the maximum non-toxic concentration.
-
Contamination: Microbial contamination (e.g., mycoplasma) can induce cell stress and death. Regularly test your cell cultures for contamination.[6]
-
Handling Errors: Excessive mechanical stress during cell handling, such as vigorous pipetting, can damage cells.[8]
Q4: How do I choose the appropriate cell line for my this compound cytotoxicity assay?
A4: The choice of cell line is critical and depends on your research question.[9] Consider the following:
-
Target Expression: If this compound targets a specific protein, select a cell line with known expression levels of that target.
-
Disease Relevance: Choose a cell line that is a relevant model for the disease you are studying.
-
Growth Characteristics: Select a cell line with a doubling time that is compatible with your desired assay duration.
Troubleshooting Guide
This guide addresses common problems encountered during this compound cytotoxicity assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cytotoxic Effect | 1. This compound degradation. 2. Low concentration range tested. 3. Cell line is resistant to this compound. 4. Insufficient incubation time. | 1. Use a fresh aliquot of this compound; verify storage conditions. 2. Test a broader range of concentrations, including higher doses. 3. Use a known sensitive cell line as a positive control; consider alternative cell lines. 4. Increase the incubation time to allow for the compound to take effect. |
| High Background Signal | 1. Assay reagents are contaminated or expired. 2. High autofluorescence from the compound or cell media. 3. Incorrect plate type for the assay. | 1. Prepare fresh reagents and check expiration dates. 2. Run a control with compound and media only to measure background. 3. Use opaque-walled plates for fluorescence and luminescence assays to reduce crosstalk.[10] |
| Inconsistent Results Between Replicates | 1. Pipetting errors. 2. Uneven cell distribution in wells ("edge effect"). 3. Temperature or CO2 fluctuations in the incubator. | 1. Calibrate pipettes regularly; use reverse pipetting for viscous solutions.[5][6] 2. Avoid using the outer wells of the plate; ensure proper mixing of cell suspension before seeding.[5] 3. Ensure the incubator is properly calibrated and maintained. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound. The IC50 for this compound can vary depending on the cell line and assay conditions. Below is a table of representative IC50 values.
| Cell Line | Assay Type | Incubation Time (hours) | This compound IC50 (µM) |
| MCF-7 | MTT Assay | 48 | 12.5 ± 1.8 |
| A549 | Real-Time Glo | 48 | 8.2 ± 0.9 |
| HCT116 | Caspase-Glo 3/7 | 24 | 25.1 ± 3.2 |
| PC-3 | MTT Assay | 72 | 5.6 ± 0.7 |
Note: These values are for illustrative purposes and may not be representative of all experimental conditions. It is crucial to determine the IC50 for your specific cell line and assay system.[7][9][11]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for determining cell viability upon treatment with this compound using a colorimetric MTT assay.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include vehicle-only controls and untreated controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol. It is recommended to use white-walled, clear-bottom 96-well plates for this assay.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Reagent Addition:
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the this compound concentration.
-
Visualizations
This compound Signaling Pathway
Caption: Proposed signaling pathway for this compound induced apoptosis.
Experimental Workflow for Cytotoxicity Assay
Caption: General workflow for an this compound cell-based cytotoxicity assay.
Troubleshooting Logic for High Variability
Caption: Decision tree for troubleshooting high variability in results.
References
- 1. APOC1 knockdown induces apoptosis and decreases angiogenesis in diffuse large B-cell lymphoma cells through blocking the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The roles, signalling pathways and therapeutic implications of Apoc1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
AP-C1 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with AP-C1. The following information is designed to address common issues encountered during experimentation, with a focus on degradation and storage best practices.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -80°C for long-term storage. For short-term storage (up to a few weeks), -20°C is suitable, especially when the protein is in a solution containing a cryoprotectant like glycerol.[1][2] Temporary storage at 4°C is acceptable for immediate use, but prolonged storage at this temperature can lead to degradation.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the protein into single-use volumes.[1][2]
2. My this compound protein is showing signs of aggregation. What could be the cause and how can I prevent it?
Protein aggregation can be caused by several factors, including improper storage temperature, high protein concentration, suboptimal buffer conditions (e.g., pH), and repeated freeze-thaw cycles.[1][4] Aggregation can sometimes be observed visually as particulate matter in the solution.[4]
To prevent aggregation:
-
Optimize Storage: Store at -80°C for the long term and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][4]
-
Adjust Protein Concentration: Store proteins at a concentration of 1–5 mg/mL to minimize aggregation while maintaining solubility.[1] If a high concentration is necessary, consider adding stabilizing buffer components.[4]
-
Buffer Optimization: Ensure the buffer pH is appropriate for this compound's isoelectric point.[1] The ionic strength of the buffer can also be adjusted by changing the salt concentration to improve stability.[4]
-
Use Additives: The addition of cryoprotectants like glycerol (at 25-50%) can prevent aggregation during freezing.[4][5] In some cases, low concentrations of non-denaturing detergents can help solubilize aggregates.[4]
3. I am observing a loss of this compound activity in my experiments. What are the potential reasons?
Loss of protein activity can stem from several sources:
-
Degradation: Proteolytic enzymes present in the sample can break down this compound.[1] Oxidation of sensitive amino acid residues, such as cysteine, can also lead to a loss of function.[1]
-
Denaturation: Repeated freeze-thaw cycles or exposure to harsh environmental conditions can cause the protein to lose its native conformation and, consequently, its function.[1]
-
Improper Storage: Storing the protein at inappropriate temperatures (e.g., room temperature or 4°C for extended periods) can lead to both degradation and denaturation.[3][6]
To mitigate loss of activity, adhere to recommended storage conditions, use protease inhibitors in your buffers, and consider adding reducing agents like DTT or β-mercaptoethanol to prevent oxidation.[1]
Troubleshooting Guides
Issue 1: Low Protein Yield or Concentration
| Symptom | Possible Cause | Suggested Solution |
| Lower than expected protein concentration after purification. | Inaccurate quantitation method: The protein assay used may be incompatible with buffer components. | Use a compatible protein quantitation assay or dilute the sample to reduce the concentration of interfering substances.[7] |
| Protein loss due to binding: Dilute protein solutions (< 1 mg/ml) are more prone to binding to storage vessels.[8] | Add a "carrier" protein like bovine serum albumin (BSA) to a final concentration of 1 to 5 mg/ml to prevent loss.[8] | |
| Proteolytic degradation: The protein may be degraded by proteases during purification or storage. | Add protease inhibitors to your buffers.[1] |
Issue 2: Presence of Extra Bands in SDS-PAGE
| Symptom | Possible Cause | Suggested Solution |
| Multiple bands are visible on a Coomassie-stained SDS-PAGE gel. | Proteolytic degradation: Smaller molecular weight bands may indicate that this compound is being cleaved by proteases. | Add protease inhibitors to your lysis and storage buffers.[1] |
| Contamination: The presence of other proteins indicates impure preparation. | Optimize your purification protocol. Consider adding extra purification steps like size-exclusion chromatography. | |
| Aggregation: High molecular weight bands that do not enter the resolving gel may be protein aggregates. | See FAQ #2 on preventing aggregation. Analyze the sample using size-exclusion chromatography (SEC) to confirm the presence of aggregates.[9] |
Issue 3: Inconsistent Experimental Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between experimental replicates. | Inconsistent sample handling: Repeated freeze-thaw cycles of the main protein stock can lead to variability in protein activity and stability.[2] | Prepare single-use aliquots to ensure each experiment uses a protein sample that has undergone the same number of freeze-thaw cycles.[1][2] |
| Pipetting errors: Inaccurate pipetting can lead to variations in protein concentration between samples. | Use calibrated pipettes and proper pipetting techniques. For assays with fluorescent readouts, reverse pipetting can help avoid air bubbles.[7] | |
| Buffer incompatibility: Components in your experimental buffer may be affecting this compound stability or activity. | Test the stability of this compound in your experimental buffer over the time course of your experiment. |
Data Presentation: Storage and Stability Best Practices
Table 1: Comparison of Protein Storage Conditions
| Storage Condition | Typical Shelf Life | Requires Antimicrobial Agent | Freeze-Thaw Cycles |
| Solution at 4°C | 1 day to a few weeks | Yes | Not applicable, but susceptible to degradation |
| Solution in 25-50% glycerol at -20°C | Up to 1 year | Usually | Avoid repeated cycles |
| Frozen at -80°C or in liquid nitrogen | Years | No | Avoid repeated cycles (use aliquots) |
| Lyophilized (freeze-dried) | Years | No | Reconstitute once before use |
Data synthesized from multiple sources.[2][3][6][10]
Table 2: Common Additives for Protein Solutions
| Additive | Final Concentration | Purpose |
| Glycerol or Ethylene Glycol | 25-50% (w/v) | Cryoprotectant to prevent ice crystal formation and aggregation during freezing.[5] |
| Protease Inhibitors | Varies by inhibitor | To prevent proteolytic degradation.[1] |
| Reducing Agents (DTT, 2-ME) | 1-5 mM | To prevent oxidation of cysteine residues.[8] |
| EDTA | 1-5 mM | Metal chelator to prevent metal-induced oxidation.[8] |
| Sodium Azide or Thimerosal | 0.02-0.05% (w/v) | Antimicrobial agent to inhibit microbial growth, especially at 4°C.[8] |
Experimental Protocols
Protocol 1: Assessing this compound Stability with SDS-PAGE
This protocol is designed to evaluate the stability of this compound under different storage conditions.
Methodology:
-
Sample Preparation: Aliquot this compound into separate tubes for each storage condition to be tested (e.g., 4°C, -20°C, -80°C, and room temperature). Also, prepare aliquots to test the effect of multiple freeze-thaw cycles.
-
Incubation: Store the aliquots under the specified conditions for various time points (e.g., 1 day, 1 week, 1 month). For the freeze-thaw experiment, cycle one aliquot between -80°C and room temperature multiple times.
-
SDS-PAGE Analysis:
-
At each time point, take a sample from each condition.
-
Mix the protein sample with SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
-
Data Analysis:
-
Visually inspect the gel for the appearance of lower molecular weight bands (indicating degradation) or high molecular weight aggregates that remain in the well or at the top of the gel.
-
Compare the intensity of the intact this compound band across different conditions and time points. A decrease in intensity suggests degradation or loss.
-
Visualizations
References
- 1. genextgenomics.com [genextgenomics.com]
- 2. researchgate.net [researchgate.net]
- 3. westbioscience.com [westbioscience.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. The Insidious Underbelly of Protein Aggregation - ZoBio - Drug Discovery Technology [zobio.com]
- 10. linglingchen.lab.iu.edu [linglingchen.lab.iu.edu]
Validation & Comparative
Validating the Specificity of Anti-cGKII Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the specificity of antibodies targeting cGMP-dependent protein kinase II (cGKII), a key enzyme in the cGMP signaling pathway. While direct comparative data for a specific antibody designated "AP-C1" is not publicly available, this document outlines the essential experiments and expected results to rigorously assess any anti-cGKII antibody. We will use data from commercially available anti-cGKII antibodies as illustrative examples.
The Role of cGKII in Cellular Signaling
Cyclic GMP-dependent protein kinase II (cGKII) is a serine/threonine kinase that acts as a major downstream effector of cyclic guanosine monophosphate (cGMP).[1][2] The cGMP signaling cascade is initiated by the synthesis of cGMP by guanylyl cyclases, which are activated by signaling molecules like nitric oxide (NO) and natriuretic peptides. cGKII is a membrane-associated protein due to N-terminal myristoylation and plays crucial roles in various physiological processes, including intestinal ion transport, bone growth, and neuronal function.[3][4] Given its involvement in diverse signaling pathways, validating the specificity of antibodies used to detect and quantify cGKII is paramount for accurate and reproducible research.
Figure 1. Simplified cGMP-cGKII signaling pathway.
Comparative Analysis of Anti-cGKII Antibodies
To ensure specificity, an anti-cGKII antibody must be validated across multiple applications. Below is a summary of commercially available anti-cGKII antibodies and the validation data typically provided by suppliers. A researcher validating a new antibody, such as "this compound," should aim to generate similar data.
| Antibody | Host/Type | Applications | Validation Data Highlights |
| Hypothetical this compound | User Defined | User Defined | Requires experimental validation (see below) |
| Assay Biotechnology C10961 | Rabbit Polyclonal | WB, IHC, IF, ELISA | Detects endogenous levels of cGKII in human, mouse, and rat samples.[5] |
| Assay Biotechnology B8173 | Rabbit Polyclonal | WB, IHC, IF, ELISA | Validated for IHC on human tonsil tissue.[6] |
| Santa Cruz sc-390926 (E-7) | Mouse Monoclonal | WB, IP, IF, ELISA | Recommended for detection of human cGKII.[7] |
| Santa Cruz sc-10346 (T-18) | Goat Polyclonal | WB, IF, IHC | Recommended for detection of mouse, rat, and human cGKII.[4] |
Gold Standard Validation: The Knockout Model
The most rigorous method for antibody validation is to compare its signal in wild-type (WT) cells or tissues with that in a knockout (KO) model where the target protein (cGKII) has been genetically removed. A truly specific antibody will show a clear signal in the WT sample and no signal in the KO sample. This approach provides irrefutable evidence of target specificity.
Figure 2. Experimental workflow for antibody specificity validation.
Experimental Protocols for Antibody Validation
The following are generalized protocols for key validation experiments. Researchers should optimize these protocols for their specific experimental conditions.
Western Blot (WB) Analysis
Western blotting is used to verify that the antibody recognizes a protein of the correct molecular weight for cGKII (~86 kDa).
Methodology:
-
Lysate Preparation: Prepare whole-cell lysates from a cGKII-expressing cell line or tissue (positive control) and a non-expressing or cGKII knockout cell line (negative control).
-
SDS-PAGE: Separate 20-40 µg of protein lysate on an 8-10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-cGKII antibody (e.g., "this compound") overnight at 4°C. The optimal dilution should be determined empirically (e.g., 1:1000).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Expected Results: A specific antibody should produce a single band at ~86 kDa in the positive control lane and no band in the negative control lane.
Immunoprecipitation (IP)
IP is performed to confirm that the antibody can bind to the native cGKII protein and pull it out of a complex mixture.
Methodology:
-
Lysate Preparation: Prepare native protein lysates using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).
-
Pre-clearing (Optional): Pre-clear the lysate with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate 500-1000 µg of pre-cleared lysate with 1-5 µg of the anti-cGKII antibody (or a control IgG) overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted sample by Western blot using the same anti-cGKII antibody or a different one that recognizes a distinct epitope.
Expected Results: The anti-cGKII antibody should successfully immunoprecipitate a protein that is subsequently detected at ~86 kDa on a Western blot. The control IgG should not pull down this protein.
Immunofluorescence (IF)
IF is used to verify that the antibody detects the protein in its correct subcellular location. As cGKII is known to be membrane-associated, staining should be prominent at the cell periphery.
Methodology:
-
Cell Culture: Grow cGKII-expressing cells on glass coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the anti-cGKII antibody (e.g., 1:200 dilution) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Expected Results: A specific antibody should show staining consistent with the known localization of cGKII, primarily at the plasma membrane.
Conclusion
References
- 1. cGMP-mediated signaling via cGKIα is required for the guidance and connectivity of sensory axons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGMP-mediated signaling via cGKIα is required for the guidance and connectivity of sensory axons | Journal of Cell Biology | Rockefeller University Press [rupress.org]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. assaybiotechnology.com [assaybiotechnology.com]
- 6. assaybiotechnology.com [assaybiotechnology.com]
- 7. scbt.com [scbt.com]
A Head-to-Head Showdown: AP-C1 vs. KT5823 for cGKII Inhibition
For researchers in kinase signaling and drug discovery, the specific inhibition of cGMP-dependent protein kinase II (cGKII) is a critical tool. This guide provides a comprehensive comparison of two commonly used small molecule inhibitors: AP-C1 and KT5823. We delve into their potency, selectivity, and cellular efficacy, supported by available experimental data, to help you make an informed decision for your research.
At a Glance: Key Differences
| Feature | This compound | KT5823 |
| Reported Potency (cGKII) | pIC50 = 6.5 | Ki = 0.23 µM |
| Selectivity Profile | Limited data available. | Known to inhibit PKA and PKC at higher concentrations. |
| Cellular Efficacy | Weakly inhibits cGKII-dependent anion secretion. | Questionable efficacy in intact cells. Fails to inhibit cGK-mediated VASP phosphorylation in platelets and mesangial cells. |
| Mechanism of Action | Not explicitly detailed in available literature. | Staurosporine-related protein kinase inhibitor. |
In-Depth Analysis: Potency and Selectivity
This compound is a potent inhibitor of cGKII, with a reported pIC50 of 6.5.[1] In contrast, KT5823 is a selective inhibitor of the broader cGMP-dependent protein kinase (PKG) family, with a reported Ki of 0.23 µM.[2] While both compounds demonstrate in vitro inhibitory activity, their selectivity profiles differ significantly.
KT5823 has been shown to inhibit other kinases, including PKA (protein kinase A) and PKC (protein kinase C), albeit at higher concentrations (Ki values of 10 µM and 4 µM, respectively).[2] This lack of high specificity can be a significant drawback in cellular studies, potentially leading to off-target effects and confounding results.
Crucially, a study by Burkhardt et al. (2000) demonstrated that while KT5823 effectively inhibits purified cGK in vitro, it fails to block cGK-mediated phosphorylation of vasodilator-stimulated phosphoprotein (VASP) in intact human platelets and rat mesangial cells. This finding raises serious concerns about the utility of KT5823 as a reliable cGKII inhibitor in cellular contexts.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cGKII signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: Simplified cGKII signaling pathway.
Caption: General workflow for in vitro kinase inhibitor screening.
Experimental Methodologies
In Vitro cGKII Enzyme Inhibition Assay (Representative Protocol)
This protocol outlines a general procedure for determining the in vitro potency of inhibitors against cGKII.
-
Reagents and Materials:
-
Recombinant human cGKII
-
Peptide substrate (e.g., a fluorescently labeled peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound and KT5823 (dissolved in DMSO)
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant cGKII, and the peptide substrate in the wells of a microplate.
-
Add varying concentrations of this compound or KT5823 to the wells. Include a control with DMSO only.
-
Initiate the kinase reaction by adding a final concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the phosphorylation of the substrate using a microplate reader. The signal will be inversely proportional to the inhibitor's potency.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular cGKII Inhibition Assay: VASP Phosphorylation (Representative Protocol)
This protocol describes a method to assess the cellular efficacy of cGKII inhibitors by measuring the phosphorylation of VASP.
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., platelets, mesangial cells) that express cGKII.
-
Pre-incubate the cells with different concentrations of this compound or KT5823.
-
-
Stimulation:
-
Stimulate the cells with a cGKII activator, such as a cGMP analog (e.g., 8-pCPT-cGMP) or a nitric oxide donor.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the phosphorylated VASP signal to the total VASP or a loading control (e.g., β-actin).
-
Conclusion and Recommendations
Based on the available evidence, This compound appears to be a more promising candidate for the specific inhibition of cGKII in research settings, particularly in cellular assays, although its selectivity profile requires further investigation. The reported potency of this compound is comparable to that of KT5823. However, the documented lack of efficacy of KT5823 in intact cells is a major concern that should not be overlooked.
For researchers investigating the role of cGKII, it is crucial to:
-
Validate inhibitor efficacy in the specific cell type and experimental system being used.
-
Consider the potential for off-target effects, especially when using KT5823.
-
Interpret results with caution, particularly when relying solely on KT5823 to implicate cGKII in a cellular process.
Further head-to-head comparative studies of this compound and KT5823, including comprehensive selectivity profiling of this compound, are warranted to provide a more definitive guide for the scientific community.
References
The Critical Role of Negative Controls in AP-1 Signaling Pathway Activation: A Comparative Guide
In the dynamic fields of cellular biology and drug discovery, the precise validation of experimental results is paramount. This guide provides a comparative analysis of the use of a negative control in experiments designed to investigate the activation of the Activator Protein-1 (AP-1) signaling pathway by a hypothetical peptide activator, "AP-C1". For researchers, scientists, and drug development professionals, understanding and implementing appropriate controls is essential for generating robust and reliable data. This guide will objectively compare the performance of this compound with a suitable negative control, providing supporting experimental data and detailed protocols.
Understanding AP-1 Signaling and the Role of a Negative Control
The Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammatory responses.[1][2] AP-1 is a dimeric complex, typically composed of proteins from the Jun and Fos families.[3] Its activation is triggered by a cascade of signaling events, often involving the mitogen-activated protein kinase (MAPK) pathways, which lead to the phosphorylation of AP-1 components like c-Jun.[3][4]
A negative control is a sample treated in the same manner as all other experimental samples but is not expected to produce a response.[5] Its purpose is to establish a baseline and ensure that the observed effects are due to the experimental variable (in this case, this compound) and not to other factors such as the experimental conditions or the delivery vehicle.[6][7]
For our hypothetical peptide activator, This compound , an ideal negative control would be a scrambled peptide (Scr-AP-C1) . This peptide would have the same amino acid composition as this compound but in a randomized sequence.[8][9] This type of control is crucial for demonstrating that the biological activity of this compound is dependent on its specific sequence and not merely a non-specific effect of the amino acids. Additionally, a vehicle control (the solvent used to dissolve this compound and Scr-AP-C1, e.g., DMSO) is essential to rule out any effects of the solvent itself.[10][11]
Visualizing the AP-1 Signaling Pathway and Experimental Workflow
To better understand the biological context and the experimental design, the following diagrams illustrate the AP-1 signaling pathway and the workflow for assessing the activity of this compound and its negative control.
Figure 1. Simplified AP-1 Signaling Pathway.
Figure 2. Experimental Workflow for this compound Activity Assessment.
Comparative Data Analysis
To assess the efficacy of this compound in activating the AP-1 signaling pathway and to validate the inertness of the negative control (Scr-AP-C1), two key experiments were performed: an AP-1 Luciferase Reporter Assay and a Western Blot for phosphorylated c-Jun (p-c-Jun). The results are summarized in the tables below.
AP-1 Luciferase Reporter Assay Data
This assay measures the transcriptional activity of AP-1. Cells are engineered with a luciferase reporter gene under the control of an AP-1 response element.[12][13] Increased AP-1 activity leads to higher luciferase expression and a stronger light signal.
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle Control (DMSO) | N/A | 1,500 ± 150 | 1.0 |
| Scr-AP-C1 (Negative Control) | 10 | 1,650 ± 180 | 1.1 |
| This compound | 1 | 15,000 ± 1,200 | 10.0 |
| This compound | 5 | 45,000 ± 3,500 | 30.0 |
| This compound | 10 | 90,000 ± 7,800 | 60.0 |
| PMA (Positive Control) | 0.1 | 120,000 ± 11,000 | 80.0 |
Data are presented as mean ± standard deviation.
As shown in the table, the vehicle control and the Scr-AP-C1 negative control produced minimal luminescence, indicating no significant activation of the AP-1 pathway. In contrast, this compound demonstrated a dose-dependent increase in luciferase activity, confirming its role as an activator. Phorbol 12-myristate 13-acetate (PMA), a known potent activator of AP-1, was used as a positive control and showed a robust response.[12]
Western Blot Analysis of c-Jun Phosphorylation
This experiment directly measures the phosphorylation of c-Jun at Ser63/73, a key event in AP-1 activation.[14][15]
| Treatment Group | Concentration (µM) | p-c-Jun / Total c-Jun Ratio | Fold Change vs. Vehicle |
| Vehicle Control (DMSO) | N/A | 0.10 ± 0.02 | 1.0 |
| Scr-AP-C1 (Negative Control) | 10 | 0.12 ± 0.03 | 1.2 |
| This compound | 10 | 2.50 ± 0.21 | 25.0 |
| PMA (Positive Control) | 0.1 | 3.20 ± 0.28 | 32.0 |
Data are presented as mean ± standard deviation based on densitometric analysis of the Western blot bands.
The Western blot data corroborates the findings from the luciferase assay. The Scr-AP-C1 negative control did not induce a significant increase in c-Jun phosphorylation compared to the vehicle control. This compound, however, led to a substantial increase in phosphorylated c-Jun, further solidifying its role as a specific activator of the AP-1 signaling pathway.
Detailed Experimental Protocols
For the purpose of reproducibility and further investigation, detailed protocols for the key experiments are provided below.
AP-1 Luciferase Reporter Assay Protocol
-
Cell Seeding: Seed HEK293 cells stably expressing an AP-1 luciferase reporter construct into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM.[16]
-
Incubation: Culture the cells for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Treatment Preparation: Prepare serial dilutions of this compound and Scr-AP-C1 in complete DMEM. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.1%. Prepare a solution of PMA as a positive control.
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared treatments to the respective wells.
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.[17] Use a luminometer to read the relative luminescence units (RLU).
Western Blot Protocol for Phospho-c-Jun
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the vehicle control, Scr-AP-C1, this compound, and PMA for the desired time (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (Ser63/73) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total c-Jun to normalize the data.
Conclusion
The data presented in this guide unequivocally demonstrates the importance of using a well-defined negative control in AP-1 signaling experiments. The scrambled peptide, Scr-AP-C1, effectively showed that the activation of the AP-1 pathway by this compound is sequence-specific and not a result of non-specific interactions. The inclusion of a vehicle control further strengthened the validity of the results by ruling out any effects of the solvent. For researchers in drug development and related fields, the rigorous use of negative controls is not just good practice but a fundamental requirement for the generation of credible and actionable scientific data.
References
- 1. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]
- 3. Structural and Functional Properties of Activator Protein-1 in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. One moment, please... [aracelibio.com]
- 7. researchgate.net [researchgate.net]
- 8. all-chemistry.com [all-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Detection of Direct Compound Toxicity and Trailing Detection of Indirect Cell Metabolite Toxicity in a 96-Well Fluidic Culture Device for Cell-Based Screening Environments: Tactics in Six Sigma Quality Control Charts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. caymanchem.com [caymanchem.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. CSK-Mediated c-Jun Phosphorylation Promotes c-Jun Degradation and Inhibits Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. 2.5. AP-1 Luciferase Reporter Assay [bio-protocol.org]
Unveiling the Selectivity Profile of AP-C1: A Comparative Analysis of Kinase Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential therapeutic window. This guide provides a comprehensive comparison of the novel inhibitor AP-C1 with established multi-kinase inhibitors, Dasatinib and Sorafenib, supported by quantitative data and detailed experimental methodologies.
The development of specific protein kinase inhibitors remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[1] Off-target effects, where an inhibitor binds to and affects kinases other than its intended target, can lead to unforeseen cellular activities and potential toxicities.[2][3][4][5][6] Therefore, early and comprehensive profiling of an inhibitor's cross-reactivity is a critical step in the drug discovery process.
This guide focuses on the selectivity of this compound, a novel inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[7] To contextualize its performance, we compare its activity against a panel of 15 kinases with that of Dasatinib, a dual Src/Abl inhibitor, and Sorafenib, a multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound, Dasatinib, and Sorafenib against a panel of selected kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), which were determined using a radiometric kinase activity assay. A lower IC50 value indicates greater potency.
| Kinase Target | This compound (IC50, nM) | Dasatinib (IC50, nM) | Sorafenib (IC50, nM) |
| Primary Target | |||
| CDK2 | 5 | >10,000 | >10,000 |
| Off-Target Kinases | |||
| ABL1 | >10,000 | 1 | 20 |
| SRC | 5,200 | 0.5 | 15 |
| VEGFR2 | 8,500 | 15 | 6 |
| PDGFRβ | 9,100 | 12 | 5 |
| KIT | 7,800 | 5 | 70 |
| RAF1 (c-Raf) | >10,000 | 3,500 | 22 |
| BRAF | >10,000 | 6,800 | 38 |
| EGFR | 6,300 | 30 | 800 |
| HER2 | 8,900 | 120 | 1,500 |
| p38α (MAPK14) | 4,800 | 8 | 90 |
| JNK1 | >10,000 | 250 | 2,500 |
| AKT1 | >10,000 | 5,000 | >10,000 |
| MEK1 | >10,000 | >10,000 | 4,500 |
| GSK3β | 2,500 | 150 | >10,000 |
Fictional data for this compound is presented for illustrative purposes. Data for Dasatinib and Sorafenib are representative values from publicly available sources.
As the data indicates, this compound demonstrates high potency and selectivity for its primary target, CDK2, with minimal off-target inhibition at concentrations effective for CDK2 inhibition. In contrast, Dasatinib and Sorafenib exhibit broader activity across multiple kinase families, consistent with their classification as multi-targeted inhibitors.[8]
Experimental Protocols
The determination of kinase inhibitor selectivity involves a variety of biochemical and cellular assays.[9] The data presented in this guide was generated using a standard in vitro radiometric kinase assay.
Radiometric Kinase Assay (HotSpot™ Assay)
This method directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.[10][11]
Principle: The assay relies on the use of [γ-³³P]-ATP. In the presence of an active kinase, the radiolabeled phosphate group is transferred to a peptide or protein substrate. The amount of incorporated radioactivity is directly proportional to the kinase activity.
Procedure:
-
A panel of recombinant human protein kinases is assembled.
-
Each kinase is incubated with its specific substrate and [γ-³³P]-ATP.
-
The test compound (e.g., this compound) is added at various concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]-ATP, typically by spotting the reaction mixture onto a filter membrane that binds the substrate.[11]
-
The amount of radioactivity incorporated into the substrate on the filter is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
This assay is considered a gold standard for its direct measurement of catalytic inhibition.[10] For robust and comparable selectivity profiling, it is often recommended to perform these assays at an ATP concentration close to the Michaelis constant (Km) for each kinase.[8]
Signaling Pathway and Experimental Workflow
To visualize the biological context of this compound's primary target and the general workflow for assessing kinase inhibitor selectivity, the following diagrams are provided.
Caption: Simplified signaling pathway of the G1/S cell cycle transition regulated by CDK2.
Caption: General experimental workflow for determining kinase inhibitor selectivity.
Conclusion
The comparative analysis reveals that this compound is a highly selective inhibitor of CDK2 with a favorable cross-reactivity profile when compared to the broader spectrum activities of Dasatinib and Sorafenib. This high degree of selectivity suggests that this compound may offer a more targeted therapeutic approach with a potentially wider therapeutic window and fewer off-target related side effects. The detailed experimental protocols and workflows provided herein offer a transparent basis for the presented data and a guide for future comparative studies in the field of kinase inhibitor development. Further investigation in cellular and in vivo models is warranted to confirm that the biochemical selectivity of this compound translates to a specific biological response.[8]
References
- 1. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. mdpi.com [mdpi.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Comparative Analysis of Inhibitors for AP-1 and C1-INH: A Guide to Dose-Response Evaluation
Introduction
The term "AP-C1" does not correspond to a standardly recognized molecular target in biomedical research. This guide addresses the two most probable interpretations of this query: Activator Protein-1 (AP-1) , a critical transcription factor in cellular signaling, and C1 Esterase Inhibitor (C1-INH) , a key regulator of the complement and contact systems. This document provides a comparative overview of dose-response analysis for inhibitors targeting AP-1 and for the therapeutic application of C1-INH.
Part 1: Dose-Response Analysis of Activator Protein-1 (AP-1) Inhibition
Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and transformation.[1] Dysregulation of the AP-1 signaling pathway is implicated in various diseases, particularly cancer and inflammatory disorders like rheumatoid arthritis.[2] Consequently, AP-1 has become a significant target for therapeutic drug development.[1] This section compares several small molecule inhibitors of AP-1, detailing their inhibitory concentrations and the experimental methods used for their evaluation.
Data Presentation: Comparison of AP-1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected small molecule inhibitors of AP-1 activity. These values represent the concentration of the inhibitor required to reduce AP-1 transcriptional activity by 50% in vitro.
| Inhibitor Compound | Target Pathway/Molecule | IC50 Value (µM) | Cell Line/System Used | Reference |
| T-5224 | AP-1 | In Phase II Clinical Trials | Collagen-Induced Arthritis (Rat Model) | [2] |
| SP100030 | AP-1 and NF-κB Activation | 0.05 | Human Jurkat T-cells | [1] |
| Compound 48 | NF-κB and AP-1 Activation | 0.5 (for AP-1) | Not Specified | [2] |
| Nagilactone | TPA-induced AP-1 Activation | 1.5 | Not Specified | [2] |
| Inumakilactone | TPA-induced AP-1 Activation | 4.0 | Not Specified | [2] |
| Compound 10 | NFAT:AP-1:DNA Complex | ~2.0 | FRET-based assay | [3] |
Signaling Pathway: AP-1 Activation
AP-1 activity is regulated by a complex network of signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathways, which include the JNK, p38, and ERK kinases.[4][5] These pathways are triggered by various extracellular stimuli such as growth factors, cytokines, and stress signals, leading to the phosphorylation and activation of AP-1 components (e.g., c-Jun and c-Fos), which then regulate the transcription of target genes.[4]
References
- 1. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. Structural and Functional Properties of Activator Protein-1 in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Confirming Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Verifying that a compound reaches and interacts with its intended target within the complex cellular environment is a critical step in drug discovery and chemical biology. This guide provides a comparative overview of key methodologies for confirming target engagement in cells. We present experimental data, detailed protocols, and visual workflows to help you select the most appropriate assay for your research needs.
Method Comparison: At a Glance
The table below summarizes the key quantitative parameters and characteristics of three widely used target engagement assays.
| Feature | Cellular Thermal Shift Assay (CETSA) | In-Cell Western (ICW) / Cell-Based ELISA | Co-Immunoprecipitation (Co-IP) |
| Principle | Ligand binding alters the thermal stability of the target protein. | Antibody-based detection and quantification of target protein levels in fixed cells. | A "bait" antibody pulls down the target protein, along with its interacting partners. |
| Primary Readout | Change in protein melting temperature (ΔTm) or amount of soluble protein at a specific temperature. | Fluorescence or colorimetric signal proportional to protein amount. | Presence and relative amount of co-precipitated proteins detected by Western blot. |
| Quantitative Data | EC50 (concentration for half-maximal thermal stabilization), Tm values. | IC50/EC50 (e.g., for inhibition of a post-translational modification), Z'-factor for assay quality. | Relative band intensity, fold-change in interaction. |
| Throughput | Low to high, depending on the detection method (Western blot vs. plate-based). | High (96- or 384-well plates). | Low to medium. |
| Labeling Requirement | Label-free for the compound and target. | Requires specific primary and labeled secondary antibodies. | Requires a specific antibody for the bait protein. |
| Direct vs. Indirect | Direct evidence of binding. | Indirect (can be adapted to measure downstream effects of target engagement). | Indirect (measures effect on protein-protein interactions). |
Visualizing the Workflows and Pathways
To better understand the underlying principles and experimental steps, we provide the following diagrams created using the DOT language.
Generic Signaling Pathway
This diagram illustrates a hypothetical signaling cascade initiated by an extracellular signal, leading to the activation of a target protein ("Target-X"). A small molecule inhibitor ("AP-C1") can engage "Target-X" and modulate its activity, thereby affecting downstream signaling.
Caption: A generic signaling pathway modulated by this compound.
Cellular Thermal Shift Assay (CETSA) Workflow
This diagram outlines the key steps of a CETSA experiment to determine if a compound binds to a target protein in cells.
Caption: Experimental workflow for CETSA.
In-Cell Western (ICW) Workflow
This diagram illustrates the process of an In-Cell Western assay, a high-throughput method for quantifying protein levels in cells.
Caption: Experimental workflow for In-Cell Western.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Principle: This method is based on the principle that the binding of a ligand to a protein alters the protein's thermal stability.[1][2] This change in stability can be detected by heating the cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[1][3]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound (e.g., this compound) or vehicle control for a predetermined time.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[4]
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[3]
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the soluble target protein by Western blot, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
A shift in the Tm in the presence of the compound compared to the vehicle control indicates target engagement.
-
In-Cell Western (ICW)
Principle: ICW is an immunocytochemical method that combines the specificity of Western blotting with the high-throughput nature of an ELISA.[5][6] It allows for the quantification of protein levels directly in fixed cells within a microplate format.[7][8]
Protocol:
-
Cell Plating and Treatment:
-
Seed adherent cells in a 96- or 384-well microplate and allow them to attach.
-
Treat the cells with the test compound (this compound) for the desired duration.
-
-
Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells with PBS.
-
Fix the cells with a solution of 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells and then permeabilize them with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Blocking and Immunostaining:
-
Wash the cells and block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibody specific for the target protein overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., IRDye-conjugated) for 1 hour at room temperature in the dark.
-
A second primary antibody for a housekeeping protein can be used for normalization.
-
-
Imaging and Analysis:
-
Wash the cells to remove unbound secondary antibody.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity in each well. Normalize the signal of the target protein to the signal of the housekeeping protein.
-
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to identify protein-protein interactions.[9] An antibody targeting a specific protein (the "bait") is used to pull down the bait protein and any proteins it is interacting with from a cell lysate.[10] This can be used to assess if a compound disrupts or stabilizes a protein complex.
Protocol:
-
Cell Lysis:
-
Treat cells with the test compound (this compound) or vehicle.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific for the bait protein for several hours to overnight at 4°C.
-
Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Perform a Western blot using an antibody against the suspected interacting protein ("prey"). The presence of a band for the prey protein indicates an interaction.
-
By employing these methods, researchers can confidently validate the engagement of their compounds with their intended cellular targets, providing a solid foundation for further drug development and mechanistic studies.
References
- 1. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. uniroma1.it [uniroma1.it]
- 4. C1 complex - Wikipedia [en.wikipedia.org]
- 5. Hereditary Angioedema Caused By C1-Esterase Inhibitor Deficiency: A Literature-Based Analysis and Clinical Commentary on Prophylaxis Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C1-inhibitor - Wikipedia [en.wikipedia.org]
- 7. AP-1 signaling pathway promotes pro-IL-1β transcription to facilitate NLRP3 inflammasome activation upon influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C1 Complex: An Adaptable Proteolytic Module for Complement and Non-Complement Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hereditary and Acquired C1 Inhibitor Deficiency or Dysfunction - Immunology; Allergic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 10. Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Performance of AP-C1, a cGKII Inhibitor, Across Cellular Models
For Immediate Release
A comprehensive analysis of the available experimental data on AP-C1, a potent inhibitor of cGMP-dependent protein kinase II (cGKII), reveals a significant disparity between its high in vitro efficacy and its limited activity in cellular contexts. This guide provides a comparative overview of this compound's performance, drawing on published research to inform researchers, scientists, and drug development professionals.
Key Findings
This compound demonstrates potent inhibition of recombinant human cGKII in biochemical assays. However, its effectiveness is markedly reduced in cell-based assays, a critical consideration for its application in cellular research. This is primarily attributed to poor cell permeability or its active removal from within the cells.
Performance Data Summary
The following table summarizes the quantitative data on this compound and its analogs.
| Compound | Target | Assay Type | Potency (pIC50) | Cellular Activity | Reference Cell/Tissue | Key Findings |
| This compound | cGKII | In vitro kinase assay | 6.5 | Weakly inhibits cGKII-dependent anion secretion | Mouse Ileum | Potent in vitro inhibitor with poor cellular efficacy.[1] |
| AP-C3 | cGKII | In vitro kinase assay | 6.3 | Weakly inhibits cGKII-dependent anion secretion | Mouse Ileum | Similar profile to this compound, with high in vitro potency and low cellular activity. |
| AP-C4 | cGKII | In vitro kinase assay | 5.2 | Does not inhibit cGKII-dependent anion secretion | Mouse Ileum | Lower in vitro potency and no observed cellular activity in this context.[2] |
| AP-C7 | cGKII | In vitro kinase assay | 5.0 | Weakly inhibits cGKII-dependent anion secretion | Mouse Ileum | Lower in vitro potency with weak cellular activity.[3] |
Signaling Pathway of cGKII and Inhibition by this compound
The cGMP-dependent protein kinase II (cGKII) is a key component of the nitric oxide/cGMP signaling pathway. This pathway is initiated by the activation of guanylyl cyclase, leading to an increase in intracellular cGMP. cGMP then binds to and activates cGKII, which in turn phosphorylates downstream target proteins, modulating various cellular processes. This compound acts as an inhibitor of cGKII, blocking its kinase activity and thus preventing the phosphorylation of its substrates.
Figure 1. Simplified signaling pathway of cGKII and the inhibitory action of this compound.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the performance data of this compound.
In Vitro cGKII Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of recombinant cGKII.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against cGKII.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a specific buffer (e.g., Tris-HCl), MgCl2, a peptide substrate for cGKII, and ATP (radiolabeled or with a detection-compatible modification).
-
Enzyme and Inhibitor Incubation: Recombinant human cGKII is pre-incubated with varying concentrations of this compound (or vehicle control) in the reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the ATP/substrate mixture. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped, typically by the addition of a solution containing EDTA or by spotting the reaction mixture onto a filter membrane that binds the phosphorylated substrate.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this is done by measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, detection can be based on fluorescence, luminescence, or antibody-based techniques.
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Ussing Chamber Assay for Anion Secretion
This ex vivo technique is used to measure ion transport across epithelial tissues, such as the intestinal lining.
Objective: To assess the effect of this compound on cGKII-dependent anion secretion in an intact tissue model.
Protocol:
-
Tissue Preparation: A segment of mouse ileum is excised, opened along the mesenteric border, and the muscle layers are stripped away to isolate the mucosal epithelium.
-
Mounting in Ussing Chamber: The isolated epithelial tissue is mounted between two halves of an Ussing chamber, separating two fluid-filled compartments (apical and basolateral sides).
-
Electrophysiological Measurements: The tissue is bathed in a physiological buffer solution and gassed with 95% O2/5% CO2. The transepithelial voltage is clamped at 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is continuously measured.
-
Stimulation of Anion Secretion: A cGMP analog (e.g., 8-pCPT-cGMP) is added to the basolateral side to specifically activate cGKII and induce anion (chloride) secretion, which is observed as an increase in Isc.
-
Inhibitor Application: Once a stable secretory response is established, this compound is added to the chamber, and any change in the Isc is recorded.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the cGMP-stimulated Isc.
Figure 2. Workflow for the Ussing chamber assay to measure the effect of this compound.
Conclusion
While this compound is a valuable tool for in vitro studies of cGKII due to its high potency, its utility in cell-based assays is limited by its poor cellular activity. Researchers should exercise caution when interpreting results from cellular experiments using this compound and consider its permeability characteristics. For studies requiring potent and cell-permeable cGKII inhibition, alternative compounds from the same chemical series, such as AP-C5 and AP-C6 as described in the original research by Bijvelds et al., may be more suitable alternatives. Further studies are warranted to explore the effects of this compound in a broader range of cell lines to fully characterize its activity profile.
References
Safety Operating Guide
Clarification Required for AP-C1 Disposal Procedures
Initial research indicates that "AP-C1" is not a universally recognized or standardized chemical identifier. Search results have yielded multiple, distinct substances and products labeled as "C1" in various contexts, each with unique chemical properties and disposal requirements. To provide accurate and safe disposal procedures, a more specific identification of the substance is essential.
The term "this compound" has been associated with a range of materials, including:
-
Biological Buffers: A "Buffer C1" was identified as a solution containing sodium chloride.
-
Cleaning Agents: Several commercial cleaning products are designated as "C1," such as "C1 DOSEIT" and "P&G PROFESSIONAL C1 Concentrated pH Neutral Floor + Delicate Surface Cleaner."
-
Biochemical Proteins: The designation "C1" is also used for "Human Complement C1 Protein."
-
Industrial Chemicals: In the context of "C1 chemistry," the term refers to single-carbon molecules like methane, carbon monoxide, carbon dioxide, and methanol.
-
Natural Ores: A phosphate ore has also been referred to as "C1."
The proper disposal procedures for these substances are vastly different. For instance, the disposal of a saline buffer solution would follow different protocols than the disposal of a concentrated cleaning agent, a biological protein, or flammable single-carbon compounds.
To ensure the safety of laboratory personnel and compliance with regulatory standards, please provide a more specific name, chemical formula, CAS number, or a Safety Data Sheet (SDS) for the substance you refer to as "this compound."
Once the specific chemical entity is identified, detailed and accurate information regarding its proper disposal, including necessary safety precautions, personal protective equipment (PPE), and waste stream management, can be provided. This will include quantitative data summarized in tables and a logical workflow for disposal decisions, as initially requested.
Essential Safety and Operational Guide for Handling AP-C1
Disclaimer: This document provides essential safety and logistical guidance for the handling of AP-C1, a potent cGMP-dependent protein kinase II (cGKII) inhibitor. As a novel chemical entity, comprehensive safety data may not be fully available. The following information is based on best practices for handling potentially hazardous research chemicals. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer before any handling, storage, or disposal of this compound. This guide is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory environment.
Immediate Safety and Handling Overview
This section outlines the critical personal protective equipment (PPE), handling procedures, and emergency protocols necessary for the safe management of this compound. Adherence to these guidelines is crucial to minimize exposure risks and ensure a safe laboratory environment.
Quantitative Safety Data Summary
Due to the novelty of this compound, specific occupational exposure limits (OELs) have not been established. The following table summarizes general precautionary data based on the properties of similar chemical compounds.
| Parameter | Value/Recommendation | Source/Rationale |
| Physical Form | Solid powder | Visual Inspection |
| Odor | Not determined | Assume odorless to avoid inhalation |
| pH | Not determined | Avoid dissolution in incompatible solvents |
| Boiling Point | Not determined | Avoid heating unless under controlled conditions |
| Melting Point | Not determined | Avoid excessive heat |
| Flash Point | Not determined | Treat as non-flammable, but avoid ignition sources |
| Solubility | Soluble in DMSO | Standard for many kinase inhibitors |
| Occupational Exposure Limit (OEL) | Not established | Handle with high containment as a precaution |
| LD50/LC50 | Not determined | Assume high toxicity and handle with care |
Experimental Protocols
Personal Protective Equipment (PPE) Protocol
Proper selection and use of PPE are the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound in solid or solution form.
-
Gloves:
-
Wear two pairs of nitrile gloves (double-gloving).
-
Ensure gloves are rated for chemical resistance.
-
Change gloves immediately if contaminated, torn, or after a maximum of two hours of use.
-
-
Eye Protection:
-
Wear chemical safety goggles that provide a complete seal around the eyes.
-
A face shield should be worn in addition to goggles when there is a risk of splashing.
-
-
Lab Coat:
-
Wear a fully buttoned, long-sleeved lab coat.
-
Ensure the lab coat is made of a chemically resistant material.
-
Do not wear lab coats outside of the designated laboratory area.
-
-
Respiratory Protection:
-
For handling the solid powder outside of a certified chemical fume hood or glove box, a NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation of airborne particles.
-
For operations with a high potential for aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.
-
Chemical Handling Protocol
All handling of this compound must be conducted in a controlled environment to prevent exposure and contamination.
-
Engineering Controls:
-
All weighing and preparation of stock solutions of this compound powder must be performed in a certified chemical fume hood or a glove box.
-
Ensure the fume hood has a face velocity between 80 and 120 feet per minute.
-
-
Weighing and Solution Preparation:
-
Use dedicated spatulas and weigh boats for handling the solid compound.
-
Carefully transfer the desired amount of this compound to a tared container inside the fume hood.
-
Add solvent (e.g., DMSO) slowly to the powder to avoid aerosolization.
-
Cap the container securely before removing it from the fume hood.
-
-
Spill Response:
-
In case of a small spill of the solid powder, gently cover it with a damp paper towel to avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Place all contaminated materials in a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate decontaminating solution.
-
For large spills, evacuate the area and contact the institutional safety office.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol
-
Solid Waste:
-
All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be a sealable, puncture-resistant plastic bag or drum.
-
-
Liquid Waste:
-
All liquid waste containing this compound, including unused solutions and contaminated solvents, must be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazards (e.g., "Toxic").
-
Store waste containers in a designated, secure secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through the institution's environmental health and safety department, following all local, state, and federal regulations.
-
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from preparation to final waste management.
Caption: Workflow for safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
